molecular formula C12H18O4 B587553 (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol CAS No. 172900-74-2

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Cat. No.: B587553
CAS No.: 172900-74-2
M. Wt: 226.272
InChI Key: ITRSWTIBEIPECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (CAS RN: 261359-03-9) is a benzyl alcohol derivative of significant value in organic and medicinal chemistry research as a versatile synthetic building block. Its molecular formula is C12H18O4 . This compound serves as a key intermediate in the synthesis of complex, biologically active molecules, particularly within pharmaceutical development. Scientific literature demonstrates its specific application as a precursor in the preparation of (6s)-6-isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid, a complex carboxylic acid derivative investigated for its therapeutic potential . The structure features a phenylmethanol core substituted with methoxy and 3-methoxypropoxy groups, making it a valuable substrate for further chemical modifications, including coupling reactions and functional group transformations . As a chiral compound, it can be utilized in the synthesis of enantiomerically pure substances, which is critical in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-methoxy-3-(3-methoxypropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8,13H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRSWTIBEIPECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668224
Record name [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172900-74-2
Record name 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172900-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, with the CAS number 172900-74-2, is a key intermediate in the synthesis of Aliskiren, the first in a class of drugs known as direct renin inhibitors for the treatment of hypertension.[1][2][3][4] A thorough understanding of its physical properties is crucial for its synthesis, purification, and handling in a laboratory and industrial setting. This guide provides a summary of the available physical data for this compound, detailed experimental protocols for its characterization, and a visualization of its role in a significant synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are essential for its practical application in chemical synthesis. While extensive experimentally determined data is not widely published, a combination of predicted and available data provides a useful profile of the compound.

Physical PropertyValueSource
Molecular Formula C12H18O4[5][6]
Molecular Weight 226.27 g/mol [4][5]
CAS Number 172900-74-2[4][7]
Boiling Point 345.034°C at 760 mmHg (Predicted)[8][9][10]
Density 1.092 g/cm³ (Predicted)[8][9][10]
Flash Point 162.471°C (Predicted)[8][9]
Refractive Index 1.508 (Predicted)[8]

Note: The boiling point, density, flash point, and refractive index are predicted values from chemical databases and should be used as estimates. Experimental verification is recommended for precise applications.

Experimental Protocols

Accurate determination of the physical properties of this compound requires standardized experimental procedures. The following are detailed methodologies for key physical property measurements.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[11]

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough range.

  • For an accurate measurement, heat the sample at a slow, controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

Boiling Point Determination

The boiling point is a fundamental physical constant for a liquid compound.[13][14]

Apparatus:

  • Thiele tube or a micro-boiling point apparatus[15]

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or silicone oil (for Thiele tube)

Procedure (Thiele Tube Method):

  • Place a small amount (a few milliliters) of the liquid this compound into a small test tube.

  • Invert a capillary tube (sealed end up) into the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in a Thiele tube filled with a high-boiling point oil, ensuring the sample is immersed in the oil.[15]

  • Gently heat the side arm of the Thiele tube to create convection currents and ensure uniform heating.[15]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[15]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, extraction, and purification.[16][17]

Apparatus:

  • Small test tubes with stoppers

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

  • A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

Procedure:

  • Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.

  • Add a small, measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Stopper the test tube and shake it vigorously for a set period (e.g., 1-2 minutes) at a constant temperature.

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

  • If the solid does not dissolve, it is considered insoluble or sparingly soluble.

  • The process can be repeated with different solvents to create a solubility profile. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined analytically (e.g., by HPLC or UV-Vis spectroscopy).[16]

Synthetic Pathway Visualization

This compound is a pivotal intermediate in the multi-step synthesis of Aliskiren.[3][18] The following diagram illustrates a simplified synthetic route to Aliskiren, highlighting the formation and subsequent reaction of this key alcohol intermediate.

Aliskiren_Synthesis Start Starting Materials Intermediate_Aldehyde 3-Hydroxy-4- methoxybenzaldehyde Etherification Etherification Intermediate_Aldehyde->Etherification 3-Methoxy-1-bromopropane, Base Intermediate_Ether 4-Methoxy-3-(3- methoxypropoxy)benzaldehyde Etherification->Intermediate_Ether Reduction Reduction Intermediate_Ether->Reduction Reducing Agent (e.g., NaBH4) Target_Alcohol (4-Methoxy-3-(3-methoxypropoxy) -phenyl)methanol Reduction->Target_Alcohol Further_Steps Coupling & Further Transformations Target_Alcohol->Further_Steps Aliskiren Aliskiren Further_Steps->Aliskiren

Caption: Synthetic pathway to Aliskiren highlighting the formation of the key intermediate.

References

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, with the CAS number 172900-74-2, is a key chemical intermediate in the synthesis of Aliskiren.[1][2] Aliskiren is the first in a class of drugs known as direct renin inhibitors, which are used for the treatment of hypertension.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a methoxy group, a 3-methoxypropoxy group, and a hydroxymethyl group.

Molecular Formula: C₁₂H₁₈O₄[4]

Molecular Weight: 226.27 g/mol [4]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 172900-74-2[1][2]
Molecular Formula C₁₂H₁₈O₄[4]
Molecular Weight 226.27 g/mol [4]
Synonyms [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol, 4-Methoxy-3-(3-Methoxypropoxy)Benzenemethanol

Synthesis

This compound is a crucial intermediate in various synthetic routes leading to Aliskiren. The synthesis generally involves the formation of the substituted benzaldehyde followed by its reduction to the corresponding alcohol.

Synthetic Pathway Overview

A general synthetic pathway for obtaining this compound involves the etherification of a suitably protected vanillyl alcohol derivative, followed by deprotection and subsequent functional group manipulations. The final step to obtain the target molecule is typically a reduction of the corresponding aldehyde.

G A Vanillin B 3-Hydroxy-4-methoxybenzaldehyde A->B  Protection/Deprotection   C 3-(3-Methoxypropoxy)-4-methoxybenzaldehyde B->C  Etherification with  1-bromo-3-methoxypropane   D This compound C->D  Reduction  (e.g., NaBH4)  

Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Reduction of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

The following is a representative experimental protocol for the reduction of the aldehyde precursor to this compound. This protocol is based on standard chemical transformations.

Materials:

  • 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

Comprehensive characterization using spectroscopic methods is essential to confirm the structure and purity of the synthesized compound.

Spectroscopy Expected Signals
¹H NMR (CDCl₃) Signals corresponding to aromatic protons, methylene protons of the methoxypropoxy group, methoxy protons, the benzylic alcohol proton, and the hydroxyl proton.
¹³C NMR (CDCl₃) Signals for aromatic carbons, carbons of the methoxy and methoxypropoxy groups, and the benzylic carbon bearing the hydroxyl group.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 226.27.
IR (KBr) Characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and alcohol).

Role in Drug Development

The primary significance of this compound lies in its role as a key building block in the total synthesis of Aliskiren.[1][2] Aliskiren is a potent and orally active inhibitor of the enzyme renin, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

Aliskiren Synthesis Workflow

The synthesis of Aliskiren is a multi-step process where this compound is converted into a more complex side chain which is then coupled with the core structure of the final drug molecule.

G cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis A This compound B Corresponding Alkyl Halide A->B  Halogenation   E Aliskiren Precursor B->E  Coupling Reaction   C Chiral Building Block D Elaborated Core Structure C->D  Multi-step Synthesis   D->E F Aliskiren E->F  Final Deprotection  and Functionalization  

Figure 2: Role of the title compound in the convergent synthesis of Aliskiren.

Conclusion

This compound is a vital intermediate for the pharmaceutical industry, specifically in the manufacturing of the antihypertensive drug Aliskiren. A thorough understanding of its chemical properties, synthesis, and characterization is crucial for chemists and researchers involved in the development of renin inhibitors and other related therapeutic agents. This guide provides a foundational overview to support such endeavors.

References

Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren.[1][2] This document outlines the compound's physicochemical properties, a representative synthetic protocol, and its relevance in the context of the Renin-Angiotensin-Aldosterone System (RAAS).

Compound Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 226.27 g/mol [3]
Molecular Formula C₁₂H₁₈O₄[3]
CAS Number 172900-74-2[3]
IUPAC Name [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol[3]
Synonyms 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol, [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol, 4-Methoxy-3-(3-methoxypropoxy)benzyl alcohol[4]

Experimental Protocols

Objective: To synthesize this compound from vanillin.

Overall Reaction Scheme:

Materials and Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1-Bromo-3-methoxypropane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, 1M solution)

Procedure:

Step 1: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

  • To a stirred solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • To this suspension, add 1-bromo-3-methoxypropane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve the 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (1 equivalent) from Step 1 in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield this compound.

  • The final product can be further purified by recrystallization or column chromatography if required.

Signaling Pathway Context

This compound is a crucial building block for the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of hypertension. Aliskiren functions by directly inhibiting the enzymatic activity of renin, which is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the RAAS pathway and the point of inhibition by Aliskiren.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Renin Renin (Kidney) Aliskiren Aliskiren (Direct Renin Inhibitor) Aliskiren->Renin inhibits ACE ACE (Lungs) Aldosterone Aldosterone Adrenal_Gland->Aldosterone secretes Kidneys Kidneys Aldosterone->Kidneys acts on Increased_Salt_Water_Retention Increased Salt and Water Retention Kidneys->Increased_Salt_Water_Retention leads to Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction leads to Increased_Blood_Pressure Increased Blood Pressure Increased_Salt_Water_Retention->Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure

Figure 1. The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.

References

An In-depth Technical Guide to [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol: A Key Intermediate in the Synthesis of Aliskiren

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol, a critical chemical intermediate in the synthesis of Aliskiren, a potent direct renin inhibitor for the treatment of hypertension. This document elucidates the compound's chemical identity, physicochemical properties, and a detailed, multi-step synthesis protocol originating from vanillin. While this intermediate is not known to possess intrinsic biological activity, its role in the construction of the pharmacologically active Aliskiren molecule is paramount. This guide also details the mechanism of action of Aliskiren and its interaction with the renin-angiotensin-aldosterone system (RAAS), thereby contextualizing the significance of [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

The compound of interest, with the systematic IUPAC name 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol , is a substituted benzyl alcohol derivative.[1] It serves as a crucial building block in the convergent synthesis of Aliskiren.[2]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol[1]
Synonyms [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol
CAS Number 172900-74-2[2]
Molecular Formula C12H18O4[2]
Molecular Weight 226.27 g/mol [2]
Appearance Not explicitly stated, likely a solid or oil
Solubility Not explicitly stated
Boiling Point Not explicitly stated
Melting Point Not explicitly stated

Synthesis of [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol

The synthesis of [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol is a multi-step process that can be initiated from the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The overall synthetic workflow involves the etherification of the phenolic hydroxyl group of vanillin followed by the reduction of the aldehyde functionality.

Experimental Protocol

Step 1: Synthesis of 4-methoxy-3-(3-methoxypropoxy)benzaldehyde from Vanillin

This initial step involves the alkylation of the phenolic hydroxyl group of vanillin with 1-bromo-3-methoxypropane.

  • Materials:

    • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

    • 1-bromo-3-methoxypropane

    • Potassium carbonate (K2CO3) or a similar base

    • Anhydrous N,N-dimethylformamide (DMF) or acetone as solvent

  • Procedure:

    • To a solution of vanillin in anhydrous DMF, add potassium carbonate in excess.

    • Stir the mixture at room temperature for a designated period to form the phenoxide.

    • Add 1-bromo-3-methoxypropane dropwise to the reaction mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

Step 2: Reduction of 4-methoxy-3-(3-methoxypropoxy)benzaldehyde to [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol

The second step involves the reduction of the aldehyde group to a primary alcohol.

  • Materials:

    • 4-methoxy-3-(3-methoxypropoxy)benzaldehyde

    • Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as a reducing agent

    • Methanol or ethanol as a solvent for NaBH4; tetrahydrofuran (THF) or diethyl ether for LiAlH4

  • Procedure:

    • Dissolve 4-methoxy-3-(3-methoxypropoxy)benzaldehyde in a suitable solvent (e.g., methanol).

    • Cool the solution in an ice bath.

    • Add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

    • Allow the reaction to stir at room temperature and monitor its completion by TLC.

    • Quench the reaction by the slow addition of water or a dilute acid solution.

    • Remove the solvent under reduced pressure.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol.

Synthesis Workflow Diagram

G vanillin Vanillin etherification Etherification (1-bromo-3-methoxypropane, K2CO3, DMF) vanillin->etherification aldehyde 4-methoxy-3-(3-methoxypropoxy)benzaldehyde etherification->aldehyde reduction Reduction (NaBH4, Methanol) aldehyde->reduction alcohol [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol reduction->alcohol

A high-level workflow for the synthesis of the target compound.

Role in Aliskiren Synthesis and Mechanism of Action of Aliskiren

[4-methoxy-3-(3-methoxypropoxy)phenyl]methanol is a key precursor for the side chain of Aliskiren. This fragment is crucial for the binding of Aliskiren to the active site of renin.

Aliskiren is a direct renin inhibitor, the first of its class approved for the treatment of hypertension. It functions by inhibiting the enzymatic activity of renin, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By directly inhibiting renin, Aliskiren blocks the entire downstream cascade, leading to a reduction in angiotensin I and angiotensin II levels. This results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

RAAS_Pathway cluster_inhibition Site of Aliskiren Action Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Angiotensinogen Angiotensinogen Angiotensinogen->Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

The Renin-Angiotensin-Aldosterone System and the inhibitory action of Aliskiren.

Conclusion

[4-methoxy-3-(3-methoxypropoxy)phenyl]methanol is a synthetically important molecule whose value is derived from its role as a key intermediate in the production of the antihypertensive drug, Aliskiren. While devoid of its own significant biological activity, its precise structure is essential for the efficacy of the final active pharmaceutical ingredient. Understanding the synthesis of this intermediate and the mechanism of the drug it helps to create is vital for professionals in the fields of medicinal chemistry and drug development. The protocols and pathways detailed in this guide offer a foundational understanding for further research and development in the area of renin inhibitors and the broader management of hypertension.

References

An In-depth Technical Guide on the Spectral Properties of 4-methoxy-3-(3-methoxypropoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-methoxy-3-(3-methoxypropoxy)benzenemethanol, with the chemical formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol , is a key intermediate in the synthesis of the renin inhibitor, Aliskiren. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control in synthetic processes. This technical guide outlines the predicted spectral properties of this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. To support these predictions, experimental data for the structurally similar compounds, vanillyl alcohol and 3,4-dimethoxybenzyl alcohol, are provided.

Chemical Structure

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing & Interpretation Sample Compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NeatSample Neat Sample Sample->NeatSample MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR IR FTIR-ATR Spectrometer NeatSample->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation logical_relationship cluster_structure Molecular Structure cluster_properties Spectroscopic Properties cluster_information Derived Information Structure 4-methoxy-3-(3-methoxypropoxy)benzenemethanol NMR NMR (¹H, ¹³C) Structure->NMR determines IR Infrared (Vibrational Modes) Structure->IR determines MS Mass Spec (Fragmentation) Structure->MS determines Connectivity Proton & Carbon Environment NMR->Connectivity FunctionalGroups Functional Groups (OH, C-O, C=C) IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight

Technical Guide: Physicochemical Properties and Biological Context of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical properties of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren. Due to the limited availability of public data on this specific intermediate, this guide also furnishes generalized experimental protocols and relevant biological pathway information critical for research and drug development activities.

Physicochemical Properties

This compound, with the CAS Number 172900-74-2, possesses the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . A summary of its key identifiers and calculated properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 172900-74-2ChemSrc
Molecular Formula C₁₂H₁₈O₄ChemSrc
Molecular Weight 224.253 g/mol ChemSrc
Density 1.1±0.1 g/cm³ChemSrc
Boiling Point 341.9±27.0 °C at 760 mmHgChemSrc
Flash Point 150.2±23.8 °CChemSrc
LogP 1.64ChemSrc
Index of Refraction 1.517ChemSrc

Solubility Profile

Table 2: Solubility of this compound

SolventTemperature (°C)Solubility (g/L)
Water25Not Publicly Available
Ethanol25Not Publicly Available
Methanol25Not Publicly Available
Acetone25Not Publicly Available
Dichloromethane25Not Publicly Available
Toluene25Not Publicly Available
N,N-Dimethylformamide (DMF)25Not Publicly Available
Dimethyl Sulfoxide (DMSO)25Not Publicly Available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a crystalline organic compound like this compound using the shake-flask method, a standard approach in pharmaceutical development.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvent of analytical grade

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials each containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium with the dissolved state.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L or mol/L, at the specified temperature.

Experimental Workflow for Solubility Determination

G start Start: Excess Solute + Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter Sample (e.g., 0.45 µm) sampling->filtration analysis Quantitative Analysis (e.g., HPLC, UV-Vis) filtration->analysis data Calculate Solubility analysis->data end End: Solubility Value data->end

Caption: A generalized workflow for the experimental determination of solubility.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a crucial building block in the synthesis of Aliskiren, a potent and selective inhibitor of renin. Renin is the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][2][3] Understanding this pathway is essential for appreciating the therapeutic rationale behind the development of Aliskiren and the importance of its synthetic intermediates.

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure or other stimuli.[2][3] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the highly active peptide, angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion, and consequently, an increase in blood pressure.[4] Aliskiren directly inhibits the enzymatic activity of renin, thereby blocking the entire downstream cascade.[5][6]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

RAAS_Pathway cluster_inhibition Site of Action cluster_substrates cluster_enzymes cluster_effects Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE ACE ACE->Angiotensin_II Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System and the site of renin inhibition.

References

A Technical Guide to the Potential Biological Activity of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on available scientific literature. (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is primarily known as a chemical intermediate. Direct biological activity data for this specific compound is not extensively available in the public domain. The information presented herein regarding potential biological activities is extrapolated from studies on structurally related compounds.

Introduction

This compound, with the CAS number 172900-74-2, is recognized as a key intermediate in the synthesis of Aliskiren.[1][2][3] Aliskiren is a potent, orally active, non-peptidic renin inhibitor used for the treatment of hypertension.[4] While the primary role of this compound in the scientific literature is that of a synthetic precursor, its chemical structure, featuring a substituted phenylmethanol core, suggests potential for inherent biological activity. This guide explores these potential activities by examining the known biological effects of structurally analogous compounds containing methoxyphenyl and phenylmethanol moieties.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₈O₄

  • Molecular Weight: 226.27 g/mol

  • Structure:

The structure comprises a central benzene ring substituted with a methoxy group, a 3-methoxypropoxy group, and a hydroxymethyl (methanol) group. The presence of these functional groups, particularly the phenolic ether and benzyl alcohol moieties, provides a basis for hypothesizing potential interactions with biological systems.

Inferred Potential Biological Activities

While direct experimental data for this compound is lacking, the biological activities of related methoxyphenyl and phenylmethanol derivatives have been documented in various studies. These activities provide a foundation for predicting the potential therapeutic areas for the compound of interest.

Antimicrobial Activity

Phenolic compounds and their derivatives, including those with methoxy substitutions, are known to exhibit antimicrobial properties.[5] The proposed mechanism often involves the disruption of bacterial cell membrane integrity.[5] For instance, natural methoxyphenol compounds like eugenol and capsaicin have demonstrated activity against foodborne pathogens.[6] The lipophilicity conferred by the methoxypropoxy side chain of this compound could potentially enhance its ability to interact with and disrupt microbial cell membranes.

Antioxidant Activity

The methoxy group on a phenyl ring is an electron-donating group that can enhance the antioxidant activity of phenolic compounds.[7] This is a well-established principle in the structure-activity relationship of antioxidants.[7] Phenylpropanoids and their derivatives, which share structural similarities, are known for their antioxidant effects.[8] The potential for this compound to act as a free radical scavenger could be evaluated using standard in vitro assays.

Anti-inflammatory Activity

Certain methoxylated phenolic compounds have been shown to possess anti-inflammatory properties.[9] These effects can be mediated through the modulation of key inflammatory signaling pathways.[7] For example, some methoxyphenols have demonstrated anti-inflammatory activity in human airway cells.[9] The structural motifs within this compound suggest that it could potentially interfere with inflammatory cascades.

Cytotoxic and Anticancer Activity

Derivatives of phenylmethanol and compounds with methoxyphenyl groups have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain methoxy derivatives of resveratrol have shown anti-proliferative activity.[7] Similarly, some N-(4-methoxy-phenyl) derivatives have been identified as potent cytotoxic antitubulin agents.[10] This suggests that this compound could be a candidate for cytotoxicity screening.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is available, the following table is a hypothetical representation of how quantitative data for its potential biological activities could be presented.

Biological ActivityAssay TypeTest SystemMetricHypothetical Value RangeReference Compound(s)
Antimicrobial MIC AssayS. aureus, E. coliMIC (µg/mL)10 - >100Ampicillin, Ciprofloxacin
Antioxidant DPPH AssayChemical AssayIC₅₀ (µM)25 - 200Ascorbic Acid, Trolox
Anti-inflammatory Griess AssayLPS-stimulated RAW 264.7 cellsIC₅₀ (µM)10 - 150Dexamethasone
Cytotoxicity MTT AssayHeLa, MCF-7 cell linesIC₅₀ (µM)5 - >100Doxorubicin

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

a. Materials:

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[11]

  • MTT solvent (e.g., acidified isopropanol or DMSO).

  • 96-well microtiter plates.

  • Test compound stock solution (dissolved in a suitable solvent like DMSO).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Human cancer cell lines (e.g., HeLa, MCF-7).

  • Microplate reader.

b. Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

a. Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).[14]

  • Test compound stock solution.

  • Positive control (e.g., ascorbic acid or Trolox).

  • Methanol or other suitable solvent.

  • 96-well microtiter plate.

  • Microplate reader.

b. Protocol:

  • Preparation of Solutions: Prepare a working solution of DPPH in methanol. Prepare serial dilutions of the test compound and the positive control in the same solvent.

  • Reaction Setup: In a 96-well plate, add a specific volume of the test compound dilutions to the wells. Then, add a fixed volume of the DPPH working solution to each well.[15] Include a blank (solvent only) and a control (solvent with DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[15]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[14][15]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Conceptual Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel chemical compound for potential biological activities.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Identification & Lead Optimization cluster_2 Phase 3: Mechanistic Studies A Compound Acquisition This compound B Primary Screening (e.g., Cytotoxicity - MTT Assay) A->B C Antioxidant Assay (e.g., DPPH Assay) A->C D Antimicrobial Assay (e.g., MIC Determination) A->D E Anti-inflammatory Assay (e.g., Griess Assay) A->E F Data Analysis & Hit Identification B->F C->F D->F E->F G Dose-Response Studies F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J Target Identification I->J K Signaling Pathway Analysis J->K L In Vivo Model Testing K->L

Caption: A conceptual workflow for screening the biological activity of a novel compound.

Conclusion

This compound is a compound of interest primarily due to its role as a precursor in the synthesis of the antihypertensive drug Aliskiren. While direct evidence of its biological activity is not currently available in the public domain, its chemical structure, which contains methoxyphenyl and phenylmethanol moieties, suggests a potential for a range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. The experimental protocols and the conceptual workflow provided in this guide offer a framework for the systematic evaluation of these potential activities. Further empirical research is necessary to elucidate the specific biological profile of this compound and to determine its potential as a bioactive agent.

References

The Unseen Scaffolding: A Technical Deep Dive into (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a seemingly unassuming aromatic alcohol, holds a pivotal position in the landscape of modern cardiovascular therapeutics. While not a therapeutic agent in its own right, its discovery and development are inextricably linked to the creation of Aliskiren, the first-in-class direct renin inhibitor approved for the treatment of hypertension. This technical guide provides an in-depth exploration of this critical intermediate, detailing its historical context, synthesis, and the crucial role it played in the successful development of a novel class of antihypertensive drugs. For researchers in drug discovery and development, the story of this intermediate offers valuable insights into the intricate process of bringing a new chemical entity from the laboratory to the clinic.

Discovery and History: A Journey Tied to Renin Inhibition

The history of this compound is not one of a standalone discovery but rather a crucial chapter in the decades-long quest for a clinically effective direct renin inhibitor. The concept of targeting renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), dates back to the mid-20th century.[1][2][3] However, early attempts to develop peptide-based renin inhibitors were thwarted by poor oral bioavailability and short duration of action.

The breakthrough that led to the synthesis of Aliskiren, and consequently its key intermediate, this compound, was the shift towards non-peptidic inhibitors in the 1980s and 1990s.[4] Researchers at Ciba-Geigy (now Novartis) embarked on a structure-based drug design campaign, which ultimately led to the identification of Aliskiren.[5] The specific structural moiety provided by this compound proved to be essential for achieving the desired potency and pharmacokinetic profile of the final drug. Aliskiren was approved by the U.S. Food and Drug Administration (FDA) in 2007, marking a significant milestone in the treatment of hypertension.[6][7]

The development timeline of direct renin inhibitors, culminating in the approval of Aliskiren, highlights the persistence and innovation required in pharmaceutical research.

Logical Relationship: From Chemical Intermediate to Antihypertensive Drug

Aliskiren_Development cluster_0 Discovery & Synthesis cluster_1 Drug Formulation cluster_2 Therapeutic Application Intermediate This compound Synthesis Chemical Synthesis Intermediate->Synthesis is a product of Aliskiren Aliskiren Synthesis->Aliskiren is a key precursor for Hypertension Hypertension Treatment Aliskiren->Hypertension is used for

Caption: Development pathway of Aliskiren.

Core Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall manufacturing process of Aliskiren. Various synthetic routes have been described in scientific literature and patents. A common approach involves the etherification of isovanillyl alcohol.

Illustrative Experimental Protocol for Synthesis

This protocol is a generalized representation based on established chemical principles and patent literature.

Materials:

  • Isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol)

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Brine

Procedure:

  • Etherification: To a solution of isovanillyl alcohol in acetone, add potassium carbonate. Stir the mixture at room temperature. Add 1-bromo-3-methoxypropane dropwise and heat the reaction mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until completion. After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

  • Reduction: Dissolve the crude aldehyde in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise. Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by column chromatography on silica gel.

Experimental Workflow: Synthesis of the Intermediate

Synthesis_Workflow Start Start: Isovanillyl Alcohol Etherification Etherification with 1-Bromo-3-methoxypropane Start->Etherification Workup1 Work-up and Isolation of Aldehyde Etherification->Workup1 Reduction Reduction with NaBH4 Workup1->Reduction Workup2 Quenching, Extraction, and Purification Reduction->Workup2 End End Product: This compound Workup2->End

Caption: Synthetic workflow for the intermediate.

Role in the Mechanism of Action of Aliskiren

This compound itself is not pharmacologically active. Its significance lies in providing a crucial structural component to the Aliskiren molecule, which directly inhibits the enzymatic activity of renin.

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. Renin catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).

Aliskiren, by directly binding to the active site of renin, blocks this initial step, leading to a reduction in the formation of angiotensin I and subsequently angiotensin II. This results in vasodilation and a decrease in blood pressure.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System and the Action of Aliskiren

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converted by Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Aliskiren Aliskiren (Direct Renin Inhibitor) Aliskiren->Renin inhibits

Caption: RAAS pathway and Aliskiren's action.

Data Presentation

As an intermediate, extensive quantitative data for this compound in the public domain is limited. The focus of published research is on the final active pharmaceutical ingredient, Aliskiren. However, key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 172900-74-2Chemical Abstracts Service
Molecular Formula C₁₂H₁₈O₄PubChem
Molecular Weight 226.27 g/mol PubChem

Conclusion

This compound serves as a testament to the often-unseen yet critical components in the complex process of drug discovery and development. Its history is interwoven with the successful culmination of a long scientific journey to develop a novel class of antihypertensive agents. For researchers, the story of this intermediate underscores the importance of synthetic chemistry and rational drug design in achieving therapeutic breakthroughs. Understanding the synthesis and role of such key intermediates is fundamental to the continued innovation in pharmaceutical sciences.

References

An In-Depth Technical Guide to the Safety and Hazards of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this report, publicly available toxicological data for (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (CAS: 172900-74-2) is extremely limited. The substance is primarily available for research and development purposes.[1] This guide, therefore, serves as a framework for assessing the safety and hazards of a novel chemical entity like this one, based on standard toxicological evaluation principles. It outlines the necessary experimental investigations required to build a comprehensive safety profile.

Compound Identification and Properties

While specific safety data is scarce, basic chemical and physical properties can be identified.

PropertyValueSource
CAS Number 172900-74-2[1]
Molecular Formula C12H18O4[1][2]
Molecular Weight 226.27 g/mol [1]
Synonyms 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol[1][3]
Known Application Intermediate in the preparation of the renin inhibitor Aliskiren.[1]

Hazard Identification and Classification

Due to the absence of specific data for this compound, no formal GHS classification is available. A comprehensive hazard identification would necessitate a battery of toxicological tests. For structurally related compounds, hazards such as skin, eye, and respiratory irritation are common.[4][5][6] However, direct extrapolation of these hazards is not scientifically valid without experimental confirmation.

A logical workflow for assessing the safety and hazards of a novel chemical like this compound is presented below.

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Testing (In Vivo) cluster_2 Phase 3: Sub-chronic & Chronic Toxicity In Silico Prediction In Silico Prediction Genotoxicity Genotoxicity In Silico Prediction->Genotoxicity Cytotoxicity Cytotoxicity Genotoxicity->Cytotoxicity Skin_Irritation_Corrosion Skin_Irritation_Corrosion Cytotoxicity->Skin_Irritation_Corrosion Eye_Irritation Eye_Irritation Skin_Irritation_Corrosion->Eye_Irritation Acute_Oral_Toxicity Acute_Oral_Toxicity Eye_Irritation->Acute_Oral_Toxicity Acute_Dermal_Toxicity Acute_Dermal_Toxicity Acute_Oral_Toxicity->Acute_Dermal_Toxicity Acute_Inhalation_Toxicity Acute_Inhalation_Toxicity Acute_Dermal_Toxicity->Acute_Inhalation_Toxicity Repeated_Dose_Toxicity Repeated_Dose_Toxicity Acute_Inhalation_Toxicity->Repeated_Dose_Toxicity Carcinogenicity Carcinogenicity Repeated_Dose_Toxicity->Carcinogenicity Reproductive_Developmental_Toxicity Reproductive_Developmental_Toxicity Carcinogenicity->Reproductive_Developmental_Toxicity

Caption: A generalized workflow for the safety and hazard assessment of a novel chemical.

Proposed Experimental Protocols for Safety Evaluation

To establish a comprehensive safety profile for this compound, the following standard toxicological studies would be required.

Genotoxicity Assays

Objective: To assess the potential of the compound to induce genetic mutations.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

  • Procedure: The tester strains, the test compound at various concentrations, and the S9 mix (if applicable) are combined in a suitable medium. This mixture is then plated on minimal agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Acute Toxicity Studies

Objective: To determine the short-term adverse effects of a single or multiple exposures to the compound over a short period.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animals: Typically, female rats are used.

  • Procedure: A single animal is dosed at a starting level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased for the next animal. If it dies, the dose is decreased.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

  • Analysis: The LD50 (median lethal dose) is calculated using statistical methods based on the outcomes of the sequential dosing.

Skin and Eye Irritation/Corrosion Studies

Objective: To assess the potential of the compound to cause irritation or corrosion to the skin and eyes.

Experimental Protocol: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

  • Test System: A commercially available reconstructed human epidermis model is used.

  • Procedure: The test compound is applied topically to the surface of the skin tissue model.

  • Exposure and Incubation: The tissue is exposed to the compound for a defined period, after which it is rinsed and incubated.

  • Viability Assessment: Cell viability is measured using a quantitative assay (e.g., MTT assay).

  • Analysis: The reduction in cell viability compared to negative controls is used to classify the compound's skin irritation potential.

A similar in vitro test using a reconstructed human cornea-like epithelium (RhCE) model (OECD TG 492) would be employed for eye irritation assessment.[7]

Chronic Toxicity Studies

Objective: To characterize the toxicological profile of the compound following long-term, repeated exposure.

Experimental Protocol: 28-Day or 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 407 or 408)

  • Animals: Rats or mice of both sexes are used.

  • Dose Groups: At least three dose levels and a control group are included.

  • Administration: The compound is administered daily via the oral route (e.g., gavage) for 28 or 90 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

  • Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

First Aid and Personal Protection

While specific measures for this compound are not established, standard laboratory safety precautions for handling uncharacterized chemicals should be followed.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn.

    • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

The current body of knowledge on the safety and hazards of this compound is insufficient to perform a comprehensive risk assessment. The information and protocols outlined in this guide provide a roadmap for the systematic evaluation of its toxicological properties. Researchers, scientists, and drug development professionals handling this compound should do so with a high degree of caution, employing rigorous safety protocols until such data becomes available.

References

A Technical Guide to the Thermochemical Properties of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (CAS No. 172900-74-2) is an aromatic alcohol with the molecular formula C12H18O4[3]. Its primary significance lies in its role as a building block in the synthesis of Aliskiren, a widely used antihypertensive drug[1][2]. Understanding the thermochemical properties of synthetic intermediates is crucial for process safety, reaction optimization, and scale-up in pharmaceutical manufacturing[4][5]. Thermochemical data provides critical insights into the energy release potential and stability of a compound, informing safe handling and storage procedures.

This document provides a detailed overview of the state-of-the-art methods for determining the thermochemical properties of organic compounds, tailored to the specific case of this compound. Due to the absence of published experimental data for this specific molecule, this guide presents a general yet in-depth approach for its characterization.

Thermochemical Data for Aromatic Alcohols

The thermochemical properties of a compound are fundamental to understanding its energetic behavior. For a molecule like this compound, the key parameters of interest are the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp). The following tables are structured to present such data. In the absence of specific values for the target compound, representative data for structurally related or simpler aromatic alcohols may be used for preliminary estimation, though this should be done with caution.

Table 1: Standard Enthalpy of Formation

CompoundFormulaStateΔfH° (kJ/mol)Method
This compoundC12H18O4solidData not available-
Benzyl alcoholC7H8Oliquid-101.7Experimental
Anisyl alcohol (4-methoxybenzyl alcohol)C8H10O2solid-245.2Experimental

Table 2: Standard Molar Entropy and Molar Heat Capacity

CompoundFormulaStateS° (J/mol·K)Cp (J/mol·K)
This compoundC12H18O4solidData not availableData not available
Benzyl alcoholC7H8Oliquid214.8187.9
Anisyl alcohol (4-methoxybenzyl alcohol)C8H10O2solid185.4192.5

Methodologies for Determining Thermochemical Properties

There are two primary routes to obtaining thermochemical data: direct experimental measurement and computational prediction. Both approaches have their merits and are often used in conjunction to validate results.

Experimental Protocols

Experimental determination of thermochemical properties for a solid organic compound like this compound would typically involve calorimetry.

3.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of the purified compound (typically 0.5 - 1.0 g) is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel (the "bomb"). The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm. A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • Combustion: The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The temperature of the water is monitored with high precision (e.g., to 0.001 °C) before and after combustion. The temperature rise is used to calculate the heat released during combustion.

  • Calibration: The calorimeter is calibrated by burning a substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation: The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO2 and H2O).

3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

The molar heat capacity (Cp) can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium).

  • Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a known standard (e.g., sapphire) run under the same conditions.

Computational Protocols

With advances in computational chemistry, thermochemical data can be predicted with a high degree of accuracy, often approaching experimental uncertainty (within ±1 kcal/mol or ~4 kJ/mol)[4][6]. This is particularly useful when experimental measurements are difficult or costly.

3.2.1. Quantum Chemistry Composite Methods

High-accuracy predictions are typically achieved using composite methods like the Gaussian-n (G3, G4) or Weizmann-n (Wn) theories[4][6]. These methods combine calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy value[6].

Computational Workflow:

  • Molecular Structure Optimization: The 3D structure of this compound is first optimized at a computationally less expensive level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods (e.g., MP2, CCSD(T)) and larger basis sets.

  • Energy Extrapolation: The results from these calculations are combined in a predefined manner, as specified by the chosen composite method (e.g., G4 theory), to yield a highly accurate total electronic energy.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the atomization method or isodesmic reaction schemes. The atomization method involves calculating the energy required to break the molecule into its constituent atoms and then using the well-known experimental enthalpies of formation of those atoms.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for determining the thermochemical properties of this compound.

G cluster_0 cluster_1 Experimental Workflow cluster_2 Computational Workflow start Start: Characterization of This compound lit_review Literature Review for Existing Data start->lit_review decision Data Available? lit_review->decision exp_route Experimental Route decision->exp_route No comp_route Computational Route decision->comp_route No end_report Final Thermochemical Data Report decision->end_report Yes synthesis Synthesize & Purify Compound exp_route->synthesis geom_opt Geometry Optimization (e.g., DFT) comp_route->geom_opt comb_cal Combustion Calorimetry synthesis->comb_cal dsc Differential Scanning Calorimetry (DSC) synthesis->dsc delta_h Calculate ΔfH° comb_cal->delta_h cp Calculate Cp(T) dsc->cp delta_h->end_report cp->end_report freq_calc Frequency Calculation geom_opt->freq_calc spe_calc High-Level Single-Point Energy Calculations freq_calc->spe_calc composite Apply Composite Method (e.g., G4 Theory) spe_calc->composite therm_data Calculate ΔfH°, S°, Cp composite->therm_data therm_data->end_report

Figure 1: General workflow for determining the thermochemical properties of a target compound.

G cluster_0 Isodesmic Reaction Scheme Logic target This compound (Energy to be Calculated) calc_energy Calculate ΔrH° for the Isodesmic Reaction target->calc_energy Reactants ref1 Toluene (Known ΔfH°) ref1->calc_energy Reactants ref2 Methanol (Known ΔfH°) ref2->calc_energy Reactants ref3 Dimethyl Ether (Known ΔfH°) ref3->calc_energy Reactants prod1 Benzene (Known ΔfH°) prod1->calc_energy Products prod2 Ethanol (Known ΔfH°) prod2->calc_energy Products prod3 Ethyl Methyl Ether (Known ΔfH°) prod3->calc_energy Products solve_h Solve for Target ΔfH° calc_energy->solve_h

Figure 2: Logic for calculating enthalpy of formation using a hypothetical isodesmic reaction.

Conclusion

While specific, experimentally verified thermochemical data for this compound are not currently published, this guide provides a robust framework for their determination. For industrial applications in drug development and manufacturing, obtaining this data is a critical step for ensuring process safety and efficiency. It is recommended that a combination of computational prediction, using high-accuracy composite methods, and experimental validation via calorimetry be employed. The workflows and protocols detailed herein represent the current best practices in the field of thermochemistry and can be readily applied to characterize this important pharmaceutical intermediate.

References

Crystalline structure of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

This compound is a key chemical intermediate, notably in the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of hypertension.[1][2] Understanding the physicochemical properties and potential solid-state structure of this compound is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the latest literature review, this guide provides a comprehensive overview of its known properties. Furthermore, it details the experimental protocols that would be employed for its synthesis and structural characterization, and presents crystallographic data from a structurally related compound to serve as an illustrative example.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 172900-74-2[1]
Molecular Formula C₁₂H₁₈O₄[3]
Molecular Weight 226.27 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES COCCCOC1=C(C=CC(=C1)CO)OC

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, based on standard organic chemistry transformations.

Step 1: Etherification of Vanillin

  • Objective: To introduce the 3-methoxypropoxy side chain onto the vanillin scaffold.

  • Procedure:

    • Vanillin (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • A base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), is added to the solution to deprotonate the phenolic hydroxyl group.

    • 1-Bromo-3-methoxypropane (1.2 equivalents) is added, and the reaction mixture is heated to 60-80°C.

    • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

Step 2: Reduction of the Aldehyde

  • Objective: To reduce the aldehyde functional group to a primary alcohol.

  • Procedure:

    • The aldehyde from Step 1 is dissolved in a suitable solvent, typically methanol or ethanol.

    • The solution is cooled in an ice bath to 0-5°C.

    • A reducing agent, such as sodium borohydride (NaBH₄, 1.1 equivalents), is added portion-wise.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Once the reaction is complete, the solvent is evaporated, and the residue is quenched with water or a dilute acid.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Crystallization Vanillin Vanillin Aldehyde 4-methoxy-3-(3-methoxypropoxy)benzaldehyde Vanillin->Aldehyde Etherification (1-Bromo-3-methoxypropane, K₂CO₃) Alcohol This compound Aldehyde->Alcohol Reduction (NaBH₄) Crude Crude Product Alcohol->Crude Purified Purified Product Crude->Purified Column Chromatography Crystals Single Crystals Purified->Crystals Recrystallization (e.g., Slow Evaporation) G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Catalyzes AngII Angiotensin II AngI->AngII Catalyzes Aldosterone Aldosterone AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Aliskiren Aliskiren Renin Renin Aliskiren->Renin Inhibits ACE ACE

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of CAS 172900-74-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (CAS 172900-74-2). This compound is a known impurity of Vesnarinone, a cardiotonic agent. The synthesis involves a two-step process commencing with the formation of a key piperazinyl intermediate, followed by an acylation reaction. This protocol is intended for research and development purposes.

Introduction

Vesnarinone is a quinolinone derivative that has been investigated for its inotropic effects in the treatment of congestive heart failure. Its mechanism of action is multifaceted, involving the inhibition of phosphodiesterase 3 (PDE3) and the modulation of cytokine production. The synthesis and characterization of its impurities, such as the title compound, are crucial for drug safety and quality control in pharmaceutical development. The following protocol outlines a likely and reproducible method for the laboratory synthesis of this specific Vesnarinone impurity.

Data Presentation

Reactant/ProductCAS NumberMolecular Weight ( g/mol )Molar Quantity (mmol)Mass/VolumeYield (%)
Step 1: Synthesis of 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone
6-Amino-3,4-dihydro-2(1H)-quinolinone64154-43-0162.1910.01.62 g-
Bis(2-chloroethyl)amine hydrochloride821-48-7178.4810.01.78 g-
Triethylamine121-44-8101.1930.04.2 mL-
Product: 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone 88285-73-6 231.29 - - ~70%
Step 2: Synthesis of CAS 172900-74-2
6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone88285-73-6231.295.01.16 g-
3,4-Dimethoxybenzoyl chloride3535-30-6200.625.51.10 g-
Triethylamine121-44-8101.197.51.05 mL-
Product: 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone 172900-74-2 395.45 - - ~85%

Experimental Protocols

Step 1: Synthesis of 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone

This procedure outlines the formation of the key piperazinyl quinolinone intermediate.

Materials:

  • 6-Amino-3,4-dihydro-2(1H)-quinolinone

  • Bis(2-chloroethyl)amine hydrochloride

  • Triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 6-amino-3,4-dihydro-2(1H)-quinolinone (1.62 g, 10.0 mmol) and anhydrous DMF (40 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add triethylamine (4.2 mL, 30.0 mmol) to the solution.

  • To this mixture, add bis(2-chloroethyl)amine hydrochloride (1.78 g, 10.0 mmol) portion-wise over 15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 120 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone.

Step 2: Synthesis of 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (CAS 172900-74-2)

This procedure describes the acylation of the piperazinyl intermediate to yield the final product.

Materials:

  • 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone

  • 3,4-Dimethoxybenzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone (1.16 g, 5.0 mmol) in anhydrous DCM (50 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Add triethylamine (1.05 mL, 7.5 mmol) to the cooled solution.

  • In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride (1.10 g, 5.5 mmol) in anhydrous DCM (10 mL).

  • Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product, 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of Piperazinyl Intermediate cluster_step2 Step 2: Acylation to Final Product start1 6-Amino-3,4-dihydro-2(1H)-quinolinone + Bis(2-chloroethyl)amine HCl + Triethylamine in DMF react1 Heat at 120°C for 6 hours start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone purify1->product1 start2 Piperazinyl Intermediate + 3,4-Dimethoxybenzoyl Chloride + Triethylamine in DCM product1->start2 Intermediate from Step 1 react2 Stir at 0°C to Room Temperature for 4 hours start2->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Recrystallization workup2->purify2 product2 CAS 172900-74-2 purify2->product2

Caption: Synthetic workflow for CAS 172900-74-2.

Signaling Pathway of Vesnarinone

G Vesnarinone Vesnarinone PDE3 Phosphodiesterase 3 (PDE3) Vesnarinone->PDE3 Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Vesnarinone->Cytokines Inhibits Production cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels L-type Ca2+ Channels PKA->CaChannels Phosphorylates CaInflux Ca2+ Influx CaChannels->CaInflux Increases Contraction Increased Myocardial Contraction CaInflux->Contraction Inflammation Reduced Myocardial Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathway of Vesnarinone.

Application Notes and Protocols for the Synthesis of Aliskiren Intermediate: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aliskiren is the first in a class of orally active, non-peptide direct renin inhibitors approved for the treatment of hypertension.[1] Its complex structure necessitates a convergent synthetic strategy, relying on the preparation of key chiral intermediates. One such crucial building block is (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol. This aromatic fragment constitutes a significant portion of the Aliskiren molecule's side chain, which binds to the S3 pocket of renin. These notes provide detailed protocols for the synthesis of this intermediate and its subsequent application in the total synthesis of Aliskiren.

Part 1: Synthesis of this compound

This section details the common synthetic route to prepare the title intermediate, typically starting from commercially available 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The process involves two main steps: etherification of the phenolic hydroxyl group followed by reduction of the aldehyde.

Synthetic Workflow for the Intermediate

The logical flow for the synthesis of the key phenyl)methanol intermediate is outlined below. It begins with the etherification of isovanillin, followed by the reduction of the resulting aldehyde to the target alcohol.

G start Starting Material: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) step1 Step 1: Williamson Ether Synthesis start->step1 reagent1 Reagent: 3-Methoxy-1-bromopropane reagent1->step1 intermediate Intermediate: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde step1->intermediate step2 Step 2: Aldehyde Reduction intermediate->step2 reagent2 Reducing Agent: e.g., Sodium Borohydride (NaBH4) reagent2->step2 product Final Product: This compound step2->product

Caption: Workflow for the synthesis of the key Aliskiren intermediate.

Experimental Protocol 1: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

This protocol is adapted from methodologies described in patent literature for the etherification of a phenolic aldehyde.[2]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • 3-Methoxy-1-bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[2]

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • 10% Sodium Hydroxide solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), acetone (approx. 4 mL per gram of aldehyde), and anhydrous potassium carbonate (1.5 eq).[2]

  • Stir the suspension and add 3-methoxy-1-bromopropane (1.2 eq).[2]

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[2]

  • Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 10% NaOH solution, water, and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde, which can be used in the next step with or without further purification.

Experimental Protocol 2: Reduction to this compound

This protocol describes the reduction of the intermediate aldehyde to the target primary alcohol using a standard hydride reagent.[3]

Materials:

  • 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to afford this compound.

Quantitative Data for Intermediate Synthesis
StepStarting MaterialKey ReagentsProductReported YieldReference
Etherification 3-Hydroxy-4-methoxybenzaldehyde3-Methoxy-1-bromopropane, Na₂CO₃4-Methoxy-3-(3-methoxypropoxy)benzaldehydeNot explicitly stated for this step, but part of a multi-step synthesis.[2]
Reduction 4-Methoxy-3-(3-methoxypropoxy)benzaldehydeHydride reagentsThis compoundTypically high yielding (>90%) for this type of reduction.

Part 2: Application in the Total Synthesis of Aliskiren

The synthesized this compound serves as the precursor to the C8 aromatic side chain of Aliskiren. It is typically activated, for example by conversion to its corresponding benzyl bromide, before being coupled with the main backbone of the molecule.

Overall Synthetic Strategy for Aliskiren

The synthesis of Aliskiren is convergent, meaning the main fragments of the molecule are prepared separately and then joined together in the later stages. The (phenyl)methanol intermediate is the source of the key aromatic side-chain fragment.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 (4-Methoxy-3-(3-methoxypropoxy) -phenyl)methanol A2 Activation (e.g., Bromination) A1->A2 A3 Activated Side Chain (Benzyl Bromide) A2->A3 coupling Key Coupling Reaction A3->coupling B1 Chiral Precursors B2 Multi-step Synthesis B1->B2 B3 Core Backbone (e.g., Lactone or Pentenoic Acid Derivative) B2->B3 B3->coupling late_stage Late-Stage Intermediates coupling->late_stage final_steps Final Modifications (e.g., Azide reduction, Amide formation) late_stage->final_steps aliskiren Aliskiren final_steps->aliskiren

Caption: Convergent synthesis strategy for Aliskiren.

Experimental Protocol 3: Activation and Coupling (Illustrative)

This protocol illustrates a general method for activating the alcohol and coupling it to form a key C-C bond in the Aliskiren skeleton, based on common organic transformations. Specific patented routes may vary but follow similar principles.[1]

Step 3a: Synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Thionyl Bromide (SOBr₂)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of PBr₃ (0.4 eq) in diethyl ether via a dropping funnel over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture over crushed ice and water.

  • Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which is often used immediately in the next step due to its potential instability.

Step 3b: Coupling with the Aliskiren Backbone

The activated benzyl bromide is a potent electrophile used to alkylate a nucleophilic partner, which represents the other major fragment of Aliskiren. One synthetic route involves the coupling of 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene with a (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative to form a key intermediate.[1] This highlights the principle of connecting the aromatic side chain to the core structure.

Quantitative Data for Aliskiren Synthesis Steps

Various synthetic routes report different efficiencies. The Julia-Kocienski olefination and asymmetric hydrogenation are key strategies employed to achieve high stereoselectivity.

Reaction TypeKey IntermediatesCatalyst/ReagentResultOverall YieldReference
Asymmetric Hydrogenation (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid[Rh(NBD)₂]BF₄ with chiral ligands(R)-enantiomerup to 95% ee[4]
Modified Julia-Kocienski Olefination Chiral sulfone and aldehyde fragmentsKHMDSE-olefin productE/Z ratio up to 13.6:1[5]
Formal Total Synthesis Two allylic alcohol fragmentsIridium-catalyzed asymmetric hydrogenationLate-stage intermediate18% (over 4 steps)[6]

Conclusion: this compound is a pivotal intermediate in the manufacturing of Aliskiren. The protocols provided outline a reliable pathway for its synthesis from common starting materials. The successful construction of this fragment is essential for the convergent strategies employed in the total synthesis of this important antihypertensive drug. The choice of specific reagents and reaction conditions in the subsequent coupling steps is critical for achieving high yields and the required stereochemical purity of the final Aliskiren product.

References

Synthetic Route to 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol, a key intermediate in the synthesis of the renin inhibitor Aliskiren.[1] The described methodology involves a two-step process commencing with the alkylation of isovanillin, followed by the reduction of the resulting aldehyde. This guide offers comprehensive experimental protocols and summarized data to facilitate its application in research and drug development settings.

Synthetic Scheme

The synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol is achieved through the following two-step reaction sequence:

  • Step 1: O-Alkylation of Isovanillin. Isovanillin is reacted with 1-bromo-3-methoxypropane in the presence of a base to yield 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

  • Step 2: Reduction of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. The intermediate aldehyde is subsequently reduced using a mild reducing agent, such as sodium borohydride, to afford the target compound, 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol.

StepReactionReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1O-AlkylationIsovanillin, 1-bromo-3-methoxypropaneK₂CO₃AcetonitrileReflux24~78>95 (by NMR)
2Reduction4-Methoxy-3-(3-methoxypropoxy)benzaldehydeNaBH₄Methanol0 - RT1>90>98 (by GC-MS)

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

This protocol is adapted from a general procedure for the alkylation of substituted phenols.[2]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1-bromo-3-methoxypropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-3-methoxypropane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde as a pale yellow oil.

Step 2: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol

This protocol is based on a general procedure for the reduction of aldehydes using sodium borohydride.[3][4]

Materials:

  • 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of deionized water at 0 °C.

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol as a colorless oil. The product can be further purified by vacuum distillation if necessary.

Visualizations

Synthetic Workflow

Synthetic_Route cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reduction Isovanillin Isovanillin Reagent1 1-bromo-3-methoxypropane, K₂CO₃, Acetonitrile, Reflux Isovanillin->Reagent1 Intermediate 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Reagent2 NaBH₄, Methanol, 0 °C to RT Intermediate->Reagent2 Reagent1->Intermediate Target 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol Reagent2->Target

Caption: Synthetic pathway to 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol.

References

Application Notes and Protocols for the Characterization of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, requires comprehensive analytical characterization to ensure its identity, purity, and quality.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies described herein are based on established analytical principles for structurally related aromatic compounds and serve as a robust starting point for routine analysis and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A reverse-phase HPLC method provides excellent separation of the target compound from potential starting materials, by-products, and degradants.

Experimental Workflow: HPLC Analysis

HPLC_Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) hplc HPLC System (C18 Column) prep->hplc Inject 10 µL detection UV Detection (254 nm) hplc->detection data Data Analysis (Peak Integration & Purity Calculation) detection->data report Reporting data->report

Caption: Workflow for HPLC purity analysis.

Quantitative Data Summary: HPLC Purity Analysis
CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound7.8599.8599.85
Impurity A (Unidentified)5.210.08-
Impurity B (Starting Material)9.120.07-
Detailed Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with 50% Solvent B.

    • Linearly increase to 95% Solvent B over 10 minutes.

    • Hold at 95% Solvent B for 2 minutes.

    • Return to 50% Solvent B over 1 minute and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and thermally stable impurities in the this compound sample.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow prep Sample Preparation (1 mg/mL in Dichloromethane) gc Gas Chromatograph (DB-5ms Column) prep->gc Inject 1 µL ms Mass Spectrometer (Electron Ionization) gc->ms Separated Analytes library Spectral Library Search (NIST Database) ms->library report Reporting library->report

Caption: Workflow for GC-MS impurity identification.

Quantitative Data Summary: GC-MS Analysis
Retention Time (min)Compound Identificationm/z of Major FragmentsPeak Area (%)
14.25This compound226, 167, 137, 73> 99.9
3.45Dichloromethane (Solvent)84, 86, 49< 0.05
Detailed Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Logical Relationship: NMR Data Interpretation

NMR_Interpretation H_NMR ¹H NMR Spectrum Confirmation Structural Confirmation H_NMR->Confirmation Chemical Shift Splitting Pattern Integration C_NMR ¹³C NMR Spectrum C_NMR->Confirmation Number of Signals Chemical Shift Structure Proposed Structure C₁₂H₁₈O₄ Structure->H_NMR Structure->C_NMR Confirmation->Structure

Caption: Logical workflow for NMR-based structural confirmation.

Data Summary: ¹H and ¹³C NMR

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.90m3HAr-H
4.55s2HAr-CH ₂-OH
4.08t2H-O-CH ₂-CH₂-
3.85s3HAr-OCH
3.55t2H-CH₂-O-CH ₂-CH₃
3.35s3H-O-CH
2.05p2H-CH₂-CH ₂-CH₂-
1.80br s1H-OH

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~149.5C -OCH₃ (Aromatic)
~148.0C -OCH₂CH₂CH₂OCH₃ (Aromatic)
~134.0C -CH₂OH (Aromatic)
~119.0C H (Aromatic)
~113.5C H (Aromatic)
~111.0C H (Aromatic)
~69.5-O-C H₂-CH₂-
~67.0-CH₂-O-C H₂-CH₃
~65.0Ar-C H₂-OH
~59.0-O-C H₃
~56.0Ar-OC H₃
~30.0-CH₂-C H₂-CH₂-

Note: The chemical shifts provided are illustrative and based on predictions for the given structure. Actual experimental values may vary slightly.

Detailed Experimental Protocol: NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Data Summary: FTIR Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400-3300 (broad)O-H stretchAlcohol (-OH)
3000-2850C-H stretchAliphatic (CH₂, CH₃)
1605, 1510C=C stretchAromatic ring
1260, 1030C-O stretchAryl-alkyl ether, alcohol

Note: These are typical absorption ranges for the indicated functional groups.

Detailed Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-650 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Identify and label the major absorption bands.

References

Application Note: HPLC Analysis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol. This compound is a potential impurity and key intermediate in the synthesis of various pharmaceutical compounds. The described method is sensitive, specific, and accurate, making it suitable for quality control and impurity profiling in drug development and manufacturing.

Introduction

This compound is a critical chemical entity in pharmaceutical synthesis. Its effective separation and quantification are essential to ensure the purity and safety of final drug products. This document provides a detailed protocol for its analysis using a reversed-phase HPLC method, which is a widely used technique for the separation and analysis of organic molecules.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector, autosampler, and column oven is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Standard LC system with binary pump, autosampler, and UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data from the analysis.

Table 2: Summary of Quantitative Data

ParameterExpected Result
Retention Time (RT) Approximately 8.5 min
Linearity (Correlation Coefficient, r²) > 0.999
Precision (%RSD for replicate injections) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Acetonitrile (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Calibration Standards dissolve_std->dilute_std inject_std Inject Calibration Standards dilute_std->inject_std dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte in Sample calibration_curve->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Analytical_Parameters cluster_instrument Instrumental Parameters cluster_performance Method Performance Column Column (C18, 4.6x150mm, 5µm) RetentionTime Retention Time Column->RetentionTime MobilePhase Mobile Phase (ACN/H2O Gradient) MobilePhase->RetentionTime FlowRate Flow Rate (1.0 mL/min) FlowRate->RetentionTime Temperature Temperature (30°C) Temperature->RetentionTime Detection Detection (UV @ 254 nm) PeakArea Peak Area Detection->PeakArea Specificity Specificity RetentionTime->Specificity Linearity Linearity PeakArea->Linearity Precision Precision PeakArea->Precision Accuracy Accuracy Linearity->Accuracy Analyte This compound Analyte->Column Analyte->MobilePhase

Caption: Logical relationship of analytical parameters in the HPLC method.

Application Notes and Protocols for the Synthesis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the reaction mechanism and a detailed experimental protocol for the two-step synthesis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol from vanillin. This compound is a key intermediate in the preparation of the renin inhibitor, Aliskiren.[1] The synthesis involves an initial Williamson ether synthesis to form a 3-methoxypropoxy ether linkage, followed by the reduction of the aldehyde functional group to a primary alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Overall Reaction Scheme

The formation of this compound is efficiently achieved through a two-step synthetic pathway starting from the readily available biosourced building block, vanillin.[2] The overall process can be summarized as follows:

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is alkylated with 1-bromo-3-methoxypropane under basic conditions to yield the intermediate, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

  • Step 2: Aldehyde Reduction. The aldehyde group of the intermediate is subsequently reduced to a primary alcohol using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final product.[3][4]

The complete reaction pathway is illustrated below.

G cluster_0 Overall Reaction Pathway vanillin Vanillin intermediate 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde vanillin->intermediate Step 1: Williamson Ether Synthesis 1-bromo-3-methoxypropane, K₂CO₃, DMF product This compound intermediate->product Step 2: Reduction NaBH₄, Ethanol

Figure 1: Overall two-step synthesis of the target compound from vanillin.

Step 1: Williamson Ether Synthesis

Reaction Mechanism

The Williamson ether synthesis is a classic organic reaction that proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][6]

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of vanillin. This generates a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of 1-bromo-3-methoxypropane. This attack occurs from the backside relative to the leaving group (bromide ion).[7]

  • Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion and forming the desired ether product.[7]

G Williamson Ether Synthesis Mechanism start Vanillin + Base (K₂CO₃) phenoxide Vanillin Phenoxide (Nucleophile) start->phenoxide Deprotonation transition Sₙ2 Transition State phenoxide->transition Nucleophilic Attack alkyl_halide 1-bromo-3-methoxypropane (Electrophile) alkyl_halide->transition product Ether Product + KBr + KHCO₃ transition->product Displacement of Br⁻

Figure 2: Logical flow of the Williamson ether synthesis mechanism.
Experimental Protocol: Synthesis of 4-methoxy-3-(3-methoxypropoxy)benzaldehyde

Materials and Equipment:

  • Vanillin

  • 1-bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants, and begin stirring.

  • Add 1-bromo-3-methoxypropane (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

Step 2: Aldehyde Reduction

Reaction Mechanism

The reduction of the aldehyde to a primary alcohol is achieved through nucleophilic addition of a hydride (H⁻) ion from sodium borohydride (NaBH₄).[8]

  • Nucleophilic Attack: The borohydride anion (BH₄⁻) serves as a source of hydride ions. One hydride ion attacks the electrophilic carbonyl carbon of the aldehyde.[8] This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen atom and forming a tetracoordinate alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by a protic solvent, such as ethanol or water, which is added during the reaction or workup.[8][9] This step yields the final benzyl alcohol product.

G NaBH₄ Reduction Mechanism aldehyde Aldehyde Intermediate (Electrophile) alkoxide Alkoxide Intermediate aldehyde->alkoxide 1. Nucleophilic Attack hydride Hydride (H⁻) from NaBH₄ hydride->alkoxide product Final Alcohol Product alkoxide->product 2. Protonation proton_source Protic Solvent (e.g., Ethanol) proton_source->product

Figure 3: Logical flow of the sodium borohydride reduction mechanism.
Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • 4-methoxy-3-(3-methoxypropoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (1.0 eq) in ethanol in a flask equipped with a magnetic stirrer.[10]

  • Cool the solution in an ice bath to 0-5 °C.[9]

  • In small portions, carefully add sodium borohydride (1.0-1.5 eq) to the cooled, stirring solution. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[10]

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Slowly and carefully quench the reaction by adding 1M HCl dropwise until the effervescence (hydrogen gas evolution) ceases and the solution is slightly acidic.[9]

  • Remove the ethanol using a rotary evaporator.

  • Extract the remaining aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Reactant and Product Properties
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Vanillin121-33-5C₈H₈O₃152.15
1-bromo-3-methoxypropane36865-41-5C₄H₉BrO153.02
This compound172900-74-2C₁₂H₁₈O₄226.27[1][11]
Representative Reaction Data

The following data are based on analogous reactions reported in the literature and represent typical expected outcomes.

Reaction StepStarting MaterialProductReagentsYield (%)Reference(s)
Williamson Ether SynthesisVanillyl Alcohol4-(Isopropoxymethyl)-2-methoxyphenolIsopropanol, Amberlyst-1595%[4]
Aldehyde ReductionVanillinVanillyl AlcoholNaBH₄49%[4]

Complete Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final purified product, including reaction, workup, and purification stages.

G cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction s1_react 1. Combine Vanillin, K₂CO₃, DMF in flask under N₂ s1_add 2. Add 1-bromo-3-methoxypropane s1_react->s1_add s1_heat 3. Heat at 80-90°C for 4-6h s1_add->s1_heat s1_workup 4. Quench with H₂O, Extract with Et₂O s1_heat->s1_workup s1_dry 5. Dry, Filter, Concentrate s1_workup->s1_dry s1_purify 6. Column Chromatography s1_dry->s1_purify s2_react 7. Dissolve Intermediate in Ethanol, cool to 0°C s1_purify->s2_react Intermediate Aldehyde s2_add 8. Add NaBH₄ portion-wise s2_react->s2_add s2_stir 9. Stir at RT for 1-2h s2_add->s2_stir s2_workup 10. Quench with 1M HCl, Extract with EtOAc s2_stir->s2_workup s2_dry 11. Dry, Filter, Concentrate s2_workup->s2_dry s2_purify 12. Column Chromatography (if needed) s2_dry->s2_purify final_product Final Product: This compound s2_purify->final_product Final Product

Figure 4: Step-by-step experimental workflow for the two-step synthesis.

References

Application Note and Protocol for the Purification of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the purification of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, an intermediate in the synthesis of the renin inhibitor Aliskiren[1][2], using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers, offering guidance on solvent system selection, column preparation, and fractionation to achieve high purity of the target compound.

Introduction

This compound (CAS No. 172900-74-2) is a key building block in pharmaceutical synthesis[1]. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[3][4] This application note details a standard column chromatography procedure using silica gel as the stationary phase for the purification of the title compound.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

PropertyValueReference
CAS Number172900-74-2[1][5]
Molecular FormulaC₁₂H₁₈O₄[1][6]
Molecular Weight226.27 g/mol [1][6]
AppearanceNot specified, likely an oil or low-melting solid
PolarityModerately polar due to the hydroxyl and ether functional groups

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol is divided into three main stages: Thin Layer Chromatography (TLC) for solvent system optimization, preparation of the chromatography column, and the purification procedure itself.

Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

Thin Layer Chromatography (TLC) is a rapid and effective method to determine the optimal solvent system (mobile phase) for column chromatography.[7] The ideal solvent system should provide a good separation between the target compound and any impurities, with the target compound having a retention factor (Rf) of approximately 0.25-0.35.[7]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Various solvents (e.g., hexane, ethyl acetate, dichloromethane)

Procedure:

  • Prepare several eluent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.[8]

  • Place the TLC plate in a developing chamber containing the chosen eluent system, ensuring the solvent level is below the baseline.[7]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.[8]

  • Remove the plate and immediately mark the solvent front with a pencil.[8]

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[8]

  • Adjust the solvent system ratio to achieve an Rf of ~0.25-0.35 for the target compound and good separation from other spots. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.

Table 2: Example TLC Solvent Systems

Solvent System (Hexane:Ethyl Acetate)Expected Rf of Target Compound (Approximate)Observations
9:1< 0.1Compound is highly retained. Increase polarity.
7:30.2 - 0.4Potential for good separation. Optimize from this ratio.
1:1> 0.6Compound elutes too quickly. Decrease polarity.
Part 2: Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent system determined from TLC

  • Collection tubes or flasks

Procedure:

  • Column Preparation (Wet Packing Method):

    • Securely clamp the column in a vertical position.[9]

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3][9]

    • Add a small layer of sand over the plug.[9]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.[3][9] The amount of silica gel should be 20-50 times the weight of the crude sample.[3]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in uniform packing.[9][10]

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.[9]

    • Drain the solvent until the level is just above the top layer of sand.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.[9]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[4][10]

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, and then carefully add this to the top of the column.[10][11]

    • Drain the solvent until the sample has entered the silica gel.[10]

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure the sample is a narrow band at the top of the stationary phase.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column by opening the stopcock, collecting the eluate in fractions (e.g., 10-20 mL per fraction).

    • If a gradient elution is required (as determined by TLC showing impurities of very different polarities), start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.[12]

    • Combine the fractions that contain the pure desired product.

  • Isolation of the Purified Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation TLC 1. TLC Optimization (Determine Solvent System) Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Chromatography Column Load 4. Load Crude Sample Pack->Load Ready for Loading Elute 5. Elute with Solvent System Collect 6. Collect Fractions Monitor 7. Monitor Fractions by TLC Collect->Monitor Analyze Fractions Combine 8. Combine Pure Fractions Evaporate 9. Evaporate Solvent Pure_Product Pure Product Evaporate->Pure_Product Isolate

References

Application Notes and Protocols: Derivatization of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is a key intermediate in the synthesis of Aliskiren, a potent renin inhibitor used for the treatment of hypertension.[1][2] The derivatization of this benzyl alcohol is a critical step for various analytical and synthetic applications, including improving chromatographic separation, enabling mass spectrometric analysis, and creating novel analogues for drug discovery. These application notes provide detailed protocols for common derivatization reactions of this compound, including silylation, acylation, and etherification.

Key Derivatization Strategies

The primary site for derivatization on this compound is the hydroxyl group of the benzyl alcohol. Common strategies involve the formation of silyl ethers, esters (acylation), and ethers. These modifications alter the polarity, volatility, and mass of the molecule, which is advantageous for different analytical and synthetic purposes.

Data Presentation: Comparison of Derivatization Methods

Derivatization MethodReagentTypical Reaction TimeProduct TypeKey Advantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)1-2 hoursTrimethylsilyl (TMS) EtherIncreases volatility for GC-MS analysis.[3]
Acylation (Benzoylation) Benzoyl Chloride2-4 hoursBenzoate EsterEnhances detection in HPLC-UV/MS.[4]
Acylation (Perfluoroacylation) Perfluorooctanoyl Chloride1 hourPerfluorooctanoyl EsterImproves GC separation and MS detection.[5]
Etherification (Williamson) Alkyl Halide (e.g., Iodomethane)12-24 hoursAlkyl EtherCreates stable ether linkage for SAR studies.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the formation of a trimethylsilyl (TMS) ether derivative to increase the volatility of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials and Reagents:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Internal Standard (IS) solution (e.g., 1 mg/mL Tetracosane in Ethyl Acetate)

  • 2 mL GC vials with inserts and PTFE-lined caps

Procedure:

  • Accurately weigh approximately 1.0 mg of this compound into a 2 mL GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • If using an internal standard, add 10 µL of the IS solution.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Expected Results:

The formation of the TMS ether derivative can be confirmed by a characteristic mass increase of 72 Da in the mass spectrum. The resulting derivative will have a significantly lower retention time in a non-polar GC column compared to the underivatized alcohol.

Protocol 2: Benzoylation for HPLC-UV/MS Analysis

This protocol details the esterification of the hydroxyl group with benzoyl chloride, which introduces a UV-active chromophore, enhancing detection by HPLC-UV and providing a characteristic mass shift for LC-MS analysis.[4]

Materials and Reagents:

  • This compound

  • Benzoyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Pyridine (anhydrous) or 4-Dimethylaminopyridine (DMAP)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve approximately 10 mg of this compound in 2 mL of anhydrous DCM in a round-bottom flask.

  • Add 1.2 equivalents of anhydrous pyridine or a catalytic amount of DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of benzoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding 5 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 10 mL of DCM.

  • Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous MgSO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude benzoate ester.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Results:

Successful benzoylation will result in the formation of a benzoate ester. This can be confirmed by ¹H NMR spectroscopy (appearance of aromatic protons from the benzoyl group) and mass spectrometry (mass increase of 104 Da).

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Derivatized Products cluster_analysis Analytical Techniques Start This compound Silylation Silylation (BSTFA) Start->Silylation Acylation Acylation (Benzoyl Chloride) Start->Acylation Etherification Etherification (Alkyl Halide) Start->Etherification TMS_Ether TMS Ether Silylation->TMS_Ether Benzoate_Ester Benzoate Ester Acylation->Benzoate_Ester Alkyl_Ether Alkyl Ether Etherification->Alkyl_Ether GCMS GC-MS TMS_Ether->GCMS HPLC HPLC-UV/MS Benzoate_Ester->HPLC NMR_MS NMR, MS Alkyl_Ether->NMR_MS

Caption: General workflow for the derivatization of this compound.

Aliskiren_Synthesis_Pathway Start This compound Intermediate_1 Oxidation to Aldehyde Start->Intermediate_1 Step 1 Intermediate_2 Coupling Reaction Intermediate_1->Intermediate_2 Step 2 Intermediate_3 Further Transformations Intermediate_2->Intermediate_3 Step 3 Aliskiren Aliskiren Intermediate_3->Aliskiren Final Steps

Caption: Simplified synthetic pathway from the starting material to Aliskiren.

References

Applications of Methoxy-Substituted Phenylmethanols in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of methoxy-substituted phenylmethanols in medicinal chemistry. It includes detailed application notes, experimental protocols for key biological assays, and a summary of their therapeutic potential. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Application Notes

Methoxy-substituted phenylmethanols, a class of organic compounds characterized by a phenylmethanol core with one or more methoxy groups attached to the phenyl ring, have garnered significant attention in medicinal chemistry. The presence of the methoxy group can profoundly influence the physicochemical properties of these molecules, such as lipophilicity, metabolic stability, and receptor-binding affinity, thereby modulating their biological activities.[1] These compounds have demonstrated a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

Antioxidant Activity: Many methoxy-substituted phenolic compounds are known for their potent antioxidant properties.[2] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.[3] Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a well-studied example that exhibits significant antioxidant capacity.[3][4]

Anti-inflammatory Activity: A key area of investigation for these compounds is their anti-inflammatory potential. Certain methoxy-substituted phenylmethanols have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[5][6] By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[7]

Anticancer Activity: The cytotoxic effects of methoxy-substituted phenylmethanols against various cancer cell lines have been reported.[8] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival. For instance, some derivatives have shown cytotoxic activity against breast cancer cell lines like MCF-7.[8]

Antimicrobial Activity: Several methoxy-substituted compounds have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[9][10] Anisyl alcohol (4-methoxybenzyl alcohol) is one such compound that has been investigated for its antimicrobial properties.[11] The lipophilicity conferred by the methoxy group can facilitate the passage of these molecules through microbial cell membranes.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected methoxy-substituted phenylmethanols and related compounds.

Table 1: Antioxidant Activity of Methoxy-Substituted Phenylmethanols

CompoundAssayIC50 (µg/mL)Reference
Vanillyl AlcoholDPPH Radical Scavenging0.59 - 0.81[3]
VanillinDPPH Radical Scavenging0.81[3]
4-Methoxybenzyl alcohol (Anisyl alcohol)---
3,5-Dihydroxy-4-methoxybenzyl alcohol--[12]

Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Cytotoxicity of Methoxy-Substituted Phenylmethanols

CompoundCell LineCC50 (µg/mL)Reference
6-Allyl-3-(4-methoxybenzyl-8-methoxy-3,4-dihydro-2H-benzo[e]1,3 oxazineMCF-722.5 ± 0.20[8]
4-Allyl-2-methoxy-6-(4-methoxybenzyl)aminomethylphenolMCF-724.6 ± 0.92[8]

Note: CC50 is the concentration of the compound that causes a 50% reduction in cell viability.[13]

Table 3: Anti-inflammatory Activity of Methoxy-Substituted Compounds

CompoundAssayIC50 (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2 Inhibition5.84[14]
Diethyl 3-(3-methoxybenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2 Inhibition8.49[14]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-(4-methoxyphenyl)butanalCOX-2 Inhibition0.74[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-(4-methoxyphenyl)butanoic acidCOX-2 Inhibition0.69[5]

Note: IC50 is the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 4: Antimicrobial Activity of Methoxy-Substituted Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Anisyl alcoholEscherichia coli-[11]
Anisyl alcoholStaphylococcus aureus-[9]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one derivativeE. coli ATCC 2592228.1[15]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for key experiments cited in the application notes are provided below.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Test compounds (methoxy-substituted phenylmethanols)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the sample concentration.

Protocol 2: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • CC50 Determination: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[13]

Protocol 3: General Synthesis of Methoxy-Substituted Phenylmethanols

Principle: A common and straightforward method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehydes using a reducing agent such as sodium borohydride (NaBH₄).

Materials:

  • Substituted methoxybenzaldehyde (e.g., vanillin, anisaldehyde)

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the methoxy-substituted benzaldehyde (1 equivalent) in ethanol or methanol with stirring.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude phenylmethanol.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure methoxy-substituted phenylmethanol.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the lipopolysaccharide (LPS)-induced signaling pathway leading to the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. Methoxy-substituted phenylmethanols can potentially inhibit this pathway at the level of COX-2.

LPS_COX2_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation COX2_Gene COX-2 Gene NFkB->COX2_Gene Binds to promoter COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Phenylmethanol Methoxy-substituted Phenylmethanol Phenylmethanol->COX2_Protein Inhibition

Caption: LPS-induced COX-2 expression pathway and potential inhibition.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and biological evaluation of methoxy-substituted phenylmethanols.

Workflow Start Start: Select Methoxy- substituted Benzaldehyde Synthesis Chemical Synthesis (e.g., NaBH4 Reduction) Start->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassays Biological Evaluation Characterization->Bioassays Antioxidant Antioxidant Assay (DPPH) Bioassays->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Bioassays->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Bioassays->Antimicrobial DataAnalysis Data Analysis & IC50/CC50/MIC Determination Antioxidant->DataAnalysis Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis End End: Lead Compound Identification DataAnalysis->End

Caption: Workflow for synthesis and evaluation of phenylmethanols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol (CAS 172900-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol, a key intermediate in the production of Aliskiren.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol?

The most prevalent laboratory and industrial synthesis method is the reduction of 3-(3-Methoxypropoxy)-4-methoxybenzaldehyde. This transformation is typically achieved using a chemical reducing agent or through catalytic hydrogenation.

Q2: What are the potential side products I might encounter during the synthesis?

Several side products can form depending on the reaction conditions and the purity of the starting materials. The most common impurities are summarized in the table below.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, it is crucial to control the reaction temperature, use high-purity starting materials and reagents, and ensure an inert atmosphere if using sensitive reducing agents. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also recommended to determine the optimal reaction time.

Q4: What purification methods are effective for removing these side products?

The primary methods for purifying 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol include column chromatography on silica gel and recrystallization. The choice of solvent for recrystallization will depend on the specific impurities present.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol.

Issue Potential Cause Recommended Solution
Incomplete reaction (starting material remains) 1. Insufficient reducing agent.2. Low reaction temperature.3. Deactivated catalyst (for hydrogenation).1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).2. Gradually increase the reaction temperature while monitoring the reaction.3. Use fresh, high-quality catalyst.
Formation of an unknown impurity with a higher Rf value on TLC This could be the corresponding carboxylic acid due to over-oxidation of the starting aldehyde or the product alcohol.Ensure the starting aldehyde is pure and the reaction is protected from air, especially if conducted over a prolonged period.
Formation of a non-polar impurity This may be a dimeric ether formed by the condensation of two molecules of the product alcohol under acidic conditions.Maintain a neutral or slightly basic pH during the work-up procedure. Avoid strong acids.
Low yield after purification 1. Product loss during work-up and extraction.2. Inefficient purification method.1. Ensure complete extraction by using an adequate amount of an appropriate organic solvent.2. Optimize the solvent system for column chromatography or select a more suitable solvent for recrystallization.

Potential Side Products in the Synthesis of CAS 172900-74-2

Side Product Name Chemical Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Reason for Formation
3-(3-Methoxypropoxy)-4-methoxybenzaldehydeC₁₂H₁₆O₄172900-75-3C₁₂H₁₆O₄224.25Incomplete reduction of the starting material.
3-(3-Methoxypropoxy)-4-methoxybenzoic acidC₁₂H₁₆O₅Not readily availableC₁₂H₁₆O₅240.25Oxidation of the starting aldehyde or the product alcohol.
Bis(4-methoxy-3-(3-methoxypropoxy)benzyl) etherC₂₄H₃₄O₇Not readily availableC₂₄H₃₄O₇434.52Acid-catalyzed self-condensation of the product alcohol.

Experimental Protocols

Protocol 1: Reduction of 3-(3-Methoxypropoxy)-4-methoxybenzaldehyde using Sodium Borohydride

This protocol describes a general procedure for the reduction of the aldehyde to the corresponding benzyl alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 3-(3-Methoxypropoxy)-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Dissolve 3-(3-Methoxypropoxy)-4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol.

Visualizations

experimental_workflow cluster_reduction Reduction Step cluster_workup Work-up & Purification start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT add_nabh4->react tlc Monitor by TLC react->tlc quench Quench with HCl tlc->quench extract Extract with DCM quench->extract wash Wash Organics extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product signaling_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions aldehyde 3-(3-Methoxypropoxy)-4- methoxybenzaldehyde (Starting Material) alcohol 4-Methoxy-3-(3-methoxypropoxy)- benzenemethanol (Desired Product) aldehyde->alcohol Reduction (e.g., NaBH4) acid 3-(3-Methoxypropoxy)-4- methoxybenzoic acid (Oxidation Product) aldehyde->acid Oxidation alcohol->acid Over-oxidation ether Bis(4-methoxy-3-(3-methoxypropoxy)- benzyl) ether (Dimerization Product) alcohol->ether Acid-catalyzed Condensation

Technical Support Center: Optimization of Aliskiren Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Aliskiren intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Aliskiren intermediates, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Grignard Reaction for C-C Bond Formation

Question: We are experiencing low yields during the Grignard reaction between a lactone intermediate and a substituted benzylmagnesium halide. What are the potential causes and how can we improve the yield?

Answer: Low yields in this Grignar reaction can stem from several factors. Here's a troubleshooting guide:

  • Purity of Magnesium and Solvent: The Grignard reagent is highly sensitive to moisture and air. Ensure that the magnesium turnings are fresh and activated, and that all solvents (typically THF or diethyl ether) are rigorously dried and deoxygenated.

  • Initiation of Grignard Reagent Formation: Difficulty in initiating the reaction is a common issue.[1] A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. Gentle heating may also be necessary, but runaway reactions should be avoided.

  • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the lactone and other side reactions.[2] Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the lactone can minimize these side reactions.

  • Quality of the Benzyl Halide: The purity of the substituted benzyl halide is crucial. Impurities can inhibit the formation of the Grignard reagent. Purification of the halide by distillation or chromatography may be necessary.

  • Reaction with the Ester Group: Grignard reagents can react twice with esters, which can be a competing pathway if the lactone ring-opens to an ester.[3] Using a 1:1 stoichiometry of the Grignard reagent to the lactone is critical. A slow, dropwise addition of the lactone to the Grignard solution is recommended to avoid local excess of the reagent.

Issue 2: Poor Diastereoselectivity in Asymmetric Hydrogenation

Question: Our asymmetric hydrogenation of an unsaturated intermediate to introduce a chiral center is resulting in a low diastereomeric excess (d.e.). How can we improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in asymmetric hydrogenation is dependent on the catalyst system, substrate, and reaction conditions. Consider the following optimization strategies:

  • Catalyst and Ligand Screening: The choice of the metal catalyst (e.g., Rhodium, Ruthenium, Iridium) and the chiral ligand is paramount.[4][5] A screening of different commercially available chiral phosphine or phosphoramidite ligands is highly recommended. For instance, iridium catalysts with N,P-ligands have shown high enantioselectivity in the hydrogenation of allylic alcohols for Aliskiren synthesis.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. A screening of solvents such as methanol, ethanol, dichloromethane, and toluene should be performed.

  • Hydrogen Pressure and Temperature: These parameters can affect both the reaction rate and the selectivity. Generally, lower temperatures favor higher selectivity. The effect of hydrogen pressure is system-dependent and should be optimized.

  • Additives: The addition of certain additives can enhance selectivity. For example, in some Rh-catalyzed hydrogenations, the addition of a non-chiral phosphine ligand to a chiral phosphoramidite catalyst has been shown to dramatically improve both the rate and enantioselectivity.

  • Substrate Purity: Impurities in the substrate can sometimes poison the catalyst or interfere with the chiral induction. Ensure the starting material is of high purity.

Issue 3: Low E/Z Selectivity in Julia-Kocienski Olefination

Question: We are using a Julia-Kocienski olefination to form a key double bond in an Aliskiren intermediate, but we are obtaining a mixture of E and Z isomers with poor selectivity. How can we favor the desired E-isomer?

Answer: The E/Z selectivity of the Julia-Kocienski olefination is influenced by the nature of the sulfone, the aldehyde, the base, and the reaction conditions.[6][7] To enhance the formation of the E-isomer, consider the following:

  • Choice of Heterocyclic Sulfone: The choice of the heterocyclic group on the sulfone is critical. While benzothiazolyl (BT) sulfones are common, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide higher E-selectivity.[7]

  • Base and Solvent System: The combination of the base and solvent plays a crucial role. For high E-selectivity, non-polar solvents like THF or toluene are often preferred with bases such as lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS).

  • Temperature: The reaction is typically performed at low temperatures (-78 °C) to control the initial addition step.

  • Cation Effects: The nature of the cation can influence the transition state geometry. Using potassium bases (like KHMDS) can sometimes favor the E-isomer more than lithium or sodium bases.

  • Aldehyde Structure: The steric bulk of the aldehyde can also impact selectivity. While this is inherent to the synthetic route, understanding its potential influence is important.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of Aliskiren intermediates and how can they be minimized?

A1: Common impurities include unreacted starting materials, by-products from side reactions, and diastereomers.[8] For example, in steps involving Grignard reactions, by-products from enolization or double addition can occur. In stereoselective reactions, the undesired stereoisomers are major impurities. To minimize these:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of starting materials.

  • Optimized Conditions: Adhere to optimized reaction conditions (temperature, stoichiometry, addition rates) to suppress side reactions.

  • Purification: Employ efficient purification techniques such as column chromatography or crystallization to remove impurities. For oily intermediates, column chromatography is often necessary.

Q2: Many of the Aliskiren intermediates are described as oils. What are the best practices for their purification?

A2: The purification of oily intermediates can be challenging. The primary method is column chromatography. Here are some best practices:

  • Solvent System Selection: Carefully select the eluent system for column chromatography using TLC to achieve good separation between the desired product and impurities. A gradient elution may be necessary.

  • Silica Gel Quality: Use high-quality silica gel with a suitable mesh size for good resolution.

  • Loading Technique: Load the crude oil onto the column adsorbed onto a small amount of silica gel (dry loading) for better separation.

  • Alternative Techniques: If column chromatography is insufficient, consider techniques like preparative HPLC or Simulated Moving Bed (SMB) chromatography for difficult separations, especially for diastereomers.

Q3: How can we monitor the progress of the reactions effectively?

A3: Effective reaction monitoring is crucial for optimizing yields and minimizing impurities.

  • TLC: Thin Layer Chromatography is a quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • HPLC: High-Performance Liquid Chromatography provides quantitative data on the consumption of reactants and the formation of products and by-products. Developing a suitable HPLC method early in the process is highly beneficial.[9][10]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the mass of the product and key intermediates, confirming the progress of the reaction.

Q4: What are the key safety precautions to consider during the synthesis of Aliskiren intermediates?

A4: Standard laboratory safety practices should always be followed. Specific considerations for Aliskiren synthesis include:

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Azide Reagents: Sodium azide and other azide compounds are toxic and potentially explosive, especially upon heating or in the presence of certain metals. Handle with care and follow appropriate safety protocols.

  • Solvents: Many organic solvents used are flammable and toxic. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Strong Bases and Acids: Handle strong bases (e.g., n-BuLi, LHMDS) and acids with caution, as they are corrosive.

Data Presentation

Table 1: Optimization of Asymmetric Hydrogenation for a Key Aliskiren Intermediate

EntryCatalyst (mol%)LigandSolventH₂ Pressure (bar)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1[Rh(COD)₂]BF₄ (1)(S)-BINAPMeOH20259585
2[Rh(COD)₂]BF₄ (1)(S,S)-ChiraphosDCM20259288
3[Ir(COD)Cl]₂ (0.5)(S)-SEGPHOSMeOH50409897
4[Ir(COD)Cl]₂ (0.5)(R)-PhanePhosToluene50409693

Note: This table is a representative example based on typical optimization studies for asymmetric hydrogenation reactions. Actual results may vary depending on the specific substrate and detailed experimental conditions.

Table 2: Influence of Base and Solvent on E/Z Selectivity in a Julia-Kocienski Olefination

EntrySulfoneBase (equiv)SolventTemperature (°C)E:Z Ratio
1BT-Sulfonen-BuLi (1.1)THF-7885:15
2BT-SulfoneLHMDS (1.1)THF-7890:10
3PT-SulfoneKHMDS (1.1)Toluene-78>95:5
4PT-SulfoneNaHMDS (1.1)DME-7892:8

BT = Benzothiazolyl, PT = 1-phenyl-1H-tetrazol-5-yl. This table illustrates general trends in Julia-Kocienski olefination. The optimal conditions should be determined experimentally for each specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand.

  • Add the degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve the unsaturated intermediate in the degassed solvent.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by HPLC.

  • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Julia-Kocienski Olefination

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfone intermediate in anhydrous solvent (e.g., THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of the base (e.g., LHMDS in THF) dropwise. Stir the resulting solution for 30-60 minutes at -78 °C.

  • In a separate flask, dissolve the aldehyde intermediate in the anhydrous solvent.

  • Add the aldehyde solution dropwise to the solution of the deprotonated sulfone at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_process Workup & Purification cluster_end Product start1 Substituted Benzyl Halide grignard Grignard Reaction start1->grignard start2 Lactone Intermediate start2->grignard workup Aqueous Workup grignard->workup hydrogenation Asymmetric Hydrogenation olefination Julia-Kocienski Olefination hydrogenation->olefination product Aliskiren Intermediate olefination->product purification Column Chromatography workup->purification purification->hydrogenation

Caption: A generalized experimental workflow for the synthesis of an Aliskiren intermediate.

troubleshooting_low_yield problem Low Reaction Yield cause1 Incomplete Conversion problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Degradation problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Purity/Activity cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Modify Workup Procedure cause3->solution3a solution3b Use Milder Conditions cause3->solution3b

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Purification of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants for this class of compound may include unreacted starting materials, over-oxidized products (e.g., the corresponding aldehyde or carboxylic acid), and byproducts from side reactions. The table below summarizes potential impurities and their likely characteristics.

Potential Impurity Structure Typical Polarity Notes
VanillinMore PolarA common starting material.
3-MethoxypropoxybenzeneLess PolarA potential byproduct from the etherification step.
4-Methoxy-3-(3-methoxypropoxy)benzaldehydeMore PolarAn oxidation byproduct of the target molecule.
Unreacted Alkylating AgentVariesVariesDepends on the specific reagent used.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Flash column chromatography is generally effective for removing both more and less polar impurities. Recrystallization can also be a viable option if a suitable solvent system is identified and the crude product has relatively high purity.

Q3: What are the key considerations for developing a column chromatography method for this compound?

A3: For effective separation, a systematic approach to methods development is recommended. Start with Thin Layer Chromatography (TLC) to screen different solvent systems. A good mobile phase will provide a retention factor (Rf) of 0.2-0.4 for the target compound. Given the polarity of the molecule, a solvent system such as a mixture of ethyl acetate and hexanes is a good starting point.

Troubleshooting Guide

Problem 1: My compound is "oiling out" during recrystallization instead of forming crystals.

Answer: "Oiling out" typically occurs when the compound is not sufficiently soluble in the hot solvent or when the solution is cooled too quickly. To address this, you can try the following:

  • Use a different solvent or a co-solvent system: A solvent in which the compound has slightly lower solubility at elevated temperatures might be more effective. Alternatively, adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot solution until it becomes slightly turbid can induce crystallization upon cooling.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

Problem 2: I am seeing co-elution of my product with an impurity during column chromatography.

Answer: Co-elution suggests that the chosen solvent system does not provide adequate separation. Here are some steps to improve resolution:

  • Optimize the Mobile Phase: If the impurity is more polar, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If the impurity is less polar, a slight increase in polarity may help.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. For instance, if you are using silica gel, switching to alumina or a bonded-phase silica (like diol or cyano) could alter the selectivity.

  • Consider an Alternative Technique: If chromatographic separation remains challenging, techniques like preparative HPLC with a different column chemistry might be necessary for high-purity isolation.

Quantitative Data Summary

The following table provides a hypothetical comparison of purification outcomes for this compound using different techniques.

Purification Method Scale (g) Typical Recovery (%) Purity (by HPLC, %) Primary Impurity Removed
Flash Chromatography (Silica)1-1075-90>98Polar and non-polar byproducts
Recrystallization (Ethanol/Water)5-5060-80>99 (if successful)Primarily less soluble impurities
Preparative HPLC (C18)<150-70>99.5Close-eluting impurities

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude material onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization tlc TLC/HPLC Analysis chromatography->tlc recrystallization->tlc pure_product Pure Product nmr_ms NMR/MS Confirmation pure_product->nmr_ms tlc->pure_product Fractions >98% pure

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_oiling Problem: Oiling Out cluster_coelution Problem: Co-elution start Purification Challenge Encountered oiling_out Compound 'Oils Out' during Recrystallization start->oiling_out co_elution Co-elution with Impurity in Chromatography start->co_elution change_solvent Try different solvent or co-solvent oiling_out->change_solvent slow_cool Cool solution more slowly oiling_out->slow_cool scratch_seed Scratch flask or add seed crystal oiling_out->scratch_seed optimize_mobile Optimize mobile phase polarity co_elution->optimize_mobile change_stationary Change stationary phase (e.g., Alumina) co_elution->change_stationary prep_hplc Consider Preparative HPLC co_elution->prep_hplc

Technical Support Center: Degradation of (4--Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on studies of structurally similar compounds like veratryl alcohol, the primary degradation of this compound is expected to occur via two main enzymatic pathways:

  • Oxidation of the benzylic alcohol: The primary alcohol group is oxidized to an aldehyde, forming (4-Methoxy-3-(3-methoxypropoxy)phenyl)formaldehyde. This reaction is often catalyzed by enzymes such as vanillyl-alcohol oxidase (VAO).

  • Demethoxylation and ring cleavage: Lignin peroxidase (LiP) and other peroxidases can catalyze the one-electron oxidation of the aromatic ring, leading to the formation of a cation radical.[1] This can be followed by various reactions, including demethoxylation and subsequent aromatic ring cleavage.

Q2: What are the common challenges encountered when studying the degradation of this compound?

A2: Researchers may encounter several challenges, including:

  • Enzyme instability: Peroxidases like LiP can be inactivated by hydrogen peroxide, a necessary cofactor.[2]

  • Low degradation rates: The compound may be resistant to degradation under certain conditions.

  • Identification of intermediates: Degradation can produce a complex mixture of transient intermediates and final products that are difficult to separate and identify.

  • Matrix effects: The experimental matrix (e.g., culture medium, buffer components) can interfere with analytical methods.

Q3: How can I improve the stability of lignin peroxidase (LiP) in my experiments?

A3: Veratryl alcohol, a compound structurally similar to yours, is known to protect LiP from inactivation by hydrogen peroxide.[2] Consider adding a small amount of veratryl alcohol to your reaction mixture. It can act as a redox mediator and protect the enzyme, potentially enhancing the degradation of your target compound.

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for separating and quantifying the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradation products. Derivatization may be necessary for non-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying and quantifying a wide range of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of unknown degradation products.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No degradation observed Inactive enzyme- Verify enzyme activity with a known substrate (e.g., veratryl alcohol for LiP or VAO).- Ensure proper buffer pH and temperature.- Check for the presence of inhibitors in your reaction mixture.
Inappropriate reaction conditions- Optimize the concentration of H2O2 (for peroxidases).- Vary the enzyme concentration.- Adjust the pH and temperature of the reaction.
Low yield of degradation products Sub-optimal enzyme-substrate ratio- Titrate the enzyme and substrate concentrations to find the optimal ratio.
Product inhibition- Monitor the reaction over time and consider removing products as they are formed, if feasible.
Inefficient electron transfer (for LiP)- Add a redox mediator like veratryl alcohol.[2]
Poor reproducibility Inconsistent H2O2 concentration- Prepare fresh H2O2 solutions for each experiment and accurately determine their concentration.
Variable enzyme activity- Use a single batch of enzyme for a series of experiments or standardize the activity of different batches.
Sample handling errors- Ensure consistent sample preparation and injection volumes for analytical instruments.
Difficulty in identifying degradation products Co-elution of peaks in chromatography- Optimize the chromatographic method (e.g., change the gradient, column, or mobile phase).
Low concentration of products- Concentrate the sample before analysis.- Use a more sensitive detector (e.g., mass spectrometry).

Experimental Protocols

Protocol 1: In Vitro Degradation using Lignin Peroxidase (LiP)
  • Reaction Mixture Preparation:

    • Prepare a 50 mM sodium tartrate buffer (pH 3.0).

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 2 mM H2O2 solution in water.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • 880 µL of 50 mM sodium tartrate buffer (pH 3.0)

      • 10 µL of 10 mM this compound stock solution (final concentration: 100 µM)

      • 10 µL of Lignin Peroxidase solution (e.g., 1 µM final concentration)

    • Initiate the reaction by adding 100 µL of 2 mM H2O2 (final concentration: 200 µM).

    • Incubate the reaction at room temperature.

  • Sample Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of methanol or acetonitrile.

    • Centrifuge the sample to precipitate the enzyme.

    • Analyze the supernatant by HPLC to monitor the disappearance of the parent compound and the formation of products.

Protocol 2: Forced Degradation Study (Oxidative)
  • Sample Preparation:

    • Dissolve this compound in a suitable solvent to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the sample solution, add 100 µL of 3% hydrogen peroxide.

    • Incubate the mixture at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24 hours).

    • Protect the sample from light if photolytic degradation is also being studied.

  • Analysis:

    • After the incubation period, dilute the sample with the mobile phase to an appropriate concentration for analysis.

    • Analyze the stressed sample by a stability-indicating HPLC method to separate the parent compound from its degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks for purity assessment and identification.

Visualizations

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_demethoxylation Demethoxylation & Ring Cleavage Parent This compound Aldehyde (4-Methoxy-3-(3-methoxypropoxy)phenyl)formaldehyde Parent->Aldehyde   Oxidation (e.g., VAO) CarboxylicAcid (4-Methoxy-3-(3-methoxypropoxy)benzoic acid Aldehyde->CarboxylicAcid   Further Oxidation Parent2 This compound CationRadical Aryl Cation Radical Parent2->CationRadical One-electron Oxidation (e.g., LiP, H2O2) RingCleavage Ring Cleavage Products CationRadical->RingCleavage   Further Reactions

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Prep Prepare Reaction Mixture (Buffer, Substrate, Enzyme) Initiate Initiate Reaction (e.g., add H2O2) Prep->Initiate Incubate Incubate at Controlled Temperature and Time Initiate->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by HPLC/LC-MS/GC-MS Quench->Analyze

References

Technical Support Center: Purification of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol. The following sections offer solutions to common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in a synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol?

A1: Based on a typical Williamson ether synthesis route, the most probable impurities include:

  • Unreacted Starting Materials: Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and 1-bromo-3-methoxypropane.

  • Elimination By-product: 3-methoxypropene, formed from the elimination reaction of 1-bromo-3-methoxypropane.

  • Over-alkylation Product: A bis-ether formed by the reaction of the product with another molecule of 1-bromo-3-methoxypropane.

  • Residual Base: Such as potassium carbonate or sodium hydroxide, used to deprotonate the vanillyl alcohol.

  • Solvent Residues: From the reaction and workup steps (e.g., DMF, ethyl acetate, hexanes).

Q2: My crude product is an oil. How can I purify it?

A2: If your product is an oil, column chromatography is the most suitable purification method. Recrystallization is only effective for solid compounds.

Q3: I performed a column chromatography, but the separation between my product and an impurity is poor. What can I do?

A3: Poor separation in column chromatography can be addressed by:

  • Optimizing the Solvent System: If you are using a standard solvent system like ethyl acetate/hexanes, you can try increasing the polarity gradually. For polar aromatic compounds, adding a small amount of a more polar solvent like methanol can improve separation.

  • Changing the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina can be a good alternative to silica gel, especially for compounds that may interact strongly with the acidic surface of silica.

  • Using a Gradient Elution: A gradual increase in the polarity of the eluent during the chromatography run (a gradient) can often improve the resolution of closely eluting compounds.

Q4: After purification, I still see a spot on my TLC plate that I suspect is a starting material. How can I remove it?

A4: If residual starting material is present, a second purification step may be necessary. If the starting material is significantly more or less polar than your product, a carefully optimized column chromatography should be effective. If the starting material is vanillyl alcohol, a liquid-liquid extraction with a dilute aqueous base could potentially remove it, as the phenolic hydroxyl group is acidic.

Q5: My purified product has a lower than expected yield. What are the potential causes?

A5: Low yield can result from several factors during purification:

  • Product Loss During Extraction: Ensure complete extraction from the aqueous phase during workup.

  • Incomplete Elution from the Column: Your product may be strongly adsorbed to the stationary phase. Using a more polar solvent at the end of the column run can help elute any remaining product.

  • Co-elution with Impurities: If the separation is not optimal, you may have discarded fractions containing your product along with impurities.

  • Decomposition on Silica Gel: Some sensitive compounds can degrade on acidic silica gel. Using a deactivated silica gel or switching to a different stationary phase like alumina might be necessary.

Data Presentation: Purification Method Comparison

The following table summarizes hypothetical quantitative data for different purification methods for 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol. These values are illustrative and may vary based on the specific experimental conditions and the nature of the impurities.

Purification MethodPurity (by HPLC)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization >99%60-80%High purity of final product; simple procedure.Only suitable for solid products; potential for significant product loss in the mother liquor.
Column Chromatography (Silica Gel) 95-99%70-90%Versatile for both solid and oily products; good for removing a wide range of impurities.Can be time-consuming and requires larger volumes of solvent; potential for product decomposition on silica.
Column Chromatography (Alumina) 95-99%75-95%Good for basic or acid-sensitive compounds.May have different selectivity compared to silica gel, requiring re-optimization of the solvent system.
Liquid-Liquid Extraction 85-95%>95%Quick and efficient for removing acidic or basic impurities.Not effective for removing neutral impurities with similar polarity to the product.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a starting point and the choice of solvent may need to be optimized based on the solubility of your specific crude product.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Analyze your crude product by Thin Layer Chromatography (TLC) using different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) to determine the optimal eluent for separation. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (or alumina) in the initial, less polar eluting solvent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Allow the stationary phase to settle, and then add a thin layer of sand on top.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the eluting solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions. You can start with a less polar solvent and gradually increase the polarity (gradient elution) to elute your product and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol.

Mandatory Visualization

The following flowchart illustrates a logical workflow for selecting a purification strategy for 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol.

Purification_Workflow start Crude Product 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 purity_check2 Check Purity (TLC/HPLC) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity > 98% troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent) purity_check1->troubleshoot_recryst Purity < 98% purity_check2->pure_product Purity > 98% troubleshoot_column Troubleshoot Column (e.g., change eluent, stationary phase) purity_check2->troubleshoot_column Purity < 98% troubleshoot_recryst->column_chromatography liquid_extraction Consider Liquid-Liquid Extraction (for acidic/basic impurities) troubleshoot_column->liquid_extraction liquid_extraction->column_chromatography

Caption: Purification strategy decision tree.

Technical Support Center: Synthesis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol. It includes frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and process flow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages for the scaled-up synthesis of this compound?

A1: The synthesis is typically a two-stage process. The first stage is the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 1-bromo-3-methoxypropane via a Williamson ether synthesis to produce the intermediate, 3-(3-methoxypropoxy)-4-methoxybenzaldehyde. The second stage involves the selective reduction of this intermediate aldehyde to the target primary alcohol, this compound, commonly using a hydride-based reducing agent.

Q2: What are the most critical safety considerations when scaling up this synthesis?

A2: Key safety considerations include:

  • Handling of Reagents: Sodium hydride (if used for deprotonation) is highly flammable and pyrophoric; it must be handled under an inert atmosphere. Sodium borohydride is flammable and reacts with acid to produce hydrogen gas. 1-Bromo-3-methoxypropane is a lachrymator and should be handled in a well-ventilated fume hood.

  • Exothermic Reactions: Both the O-alkylation and the quenching of the reduction reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling and monitor the internal temperature closely. Reagents should be added slowly and in a controlled manner.

  • Solvent Safety: Use of flammable solvents like ethanol, methanol, or THF requires proper grounding of equipment to prevent static discharge and ensuring adequate ventilation to avoid the buildup of explosive vapors.

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the disappearance of starting materials and the appearance of the product. For final product characterization and purity assessment, HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.

Q4: Are there greener alternatives for the solvents and reagents used in this synthesis?

A4: Yes, greener alternatives can be considered. For the O-alkylation, solvents like dimethyl carbonate (DMC) or anisole can be explored as alternatives to DMF or acetonitrile. Phase-transfer catalysis can also be employed to reduce solvent usage or enable the use of water. For the reduction, sodium borohydride is already a relatively green choice compared to lithium aluminum hydride, as it can be used in alcoholic solvents and the workup is simpler.

Experimental Protocols & Data

Stage 1: Synthesis of 3-(3-methoxypropoxy)-4-methoxybenzaldehyde

This protocol details the Williamson ether synthesis of the intermediate aldehyde from isovanillin.

Methodology:

  • Set up a jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Charge the reactor with isovanillin and potassium carbonate.

  • Add N,N-Dimethylformamide (DMF) as the solvent.

  • Stir the mixture and heat to the desired reaction temperature (e.g., 80-90 °C).

  • Slowly add 1-bromo-3-methoxypropane to the reactor over 1-2 hours, monitoring the internal temperature to control any exotherm.

  • Maintain the reaction at temperature for 4-8 hours, monitoring progress by TLC or HPLC until the isovanillin is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water, followed by extraction with a suitable solvent like ethyl acetate or toluene.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.

Quantitative Data (Illustrative for 1 Mole Scale):

Parameter Value
Isovanillin 152.15 g (1.0 mol)
1-Bromo-3-methoxypropane 168.04 g (1.1 mol)
Potassium Carbonate 207.3 g (1.5 mol)
Solvent (DMF) 1.5 L
Reaction Temperature 85 °C
Reaction Time 6 hours
Typical Yield 85-92%

| Purity (Post-Purification) | >98% (by HPLC) |

Stage 2: Reduction to this compound

This protocol describes the reduction of the intermediate aldehyde to the final alcohol product using sodium borohydride.

Methodology:

  • Set up a jacketed reactor with a mechanical stirrer, thermocouple, and addition funnel.

  • Dissolve 3-(3-methoxypropoxy)-4-methoxybenzaldehyde in ethanol and cool the solution to 0-5 °C using a circulating chiller.

  • In a separate vessel, prepare a solution of sodium borohydride in a small amount of water or ethanol.

  • Slowly add the sodium borohydride solution to the aldehyde solution via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by adding acetone, followed by dilute hydrochloric acid to neutralize the mixture.

  • Remove the bulk of the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the final product, which may be purified by recrystallization if necessary.

Quantitative Data (Illustrative for 1 Mole Scale):

Parameter Value
3-(3-methoxypropoxy)-4-methoxybenzaldehyde 224.25 g (1.0 mol)
Sodium Borohydride (NaBH₄) 11.34 g (0.3 mol)
Solvent (Ethanol) 2.0 L
Reaction Temperature 0-10 °C
Reaction Time 2 hours
Typical Yield 90-97%

| Purity (Post-Purification) | >99% (by HPLC) |

Troubleshooting Guides

Stage 1: O-Alkylation Reaction

Q: The reaction is incomplete, and a significant amount of isovanillin remains. What could be the cause? A:

  • Insufficient Base: Ensure at least 1.5 equivalents of potassium carbonate are used. The base may also be of poor quality (hygroscopic). Consider using a stronger base like sodium hydride if necessary, but with extreme caution on a large scale.

  • Poor Reagent Quality: The alkylating agent, 1-bromo-3-methoxypropane, may have degraded. Verify its purity before use.

  • Low Temperature or Short Reaction Time: Scale-up reactions may require longer times or slightly higher temperatures to reach completion. Extend the reaction time and monitor by HPLC.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure the mechanical stirrer is providing vigorous mixing.

Q: I am observing significant side product formation. What are they and how can I avoid them? A:

  • Dialkylation: While unlikely for a phenol, impurities in the starting material could lead to side reactions. Ensure the purity of your isovanillin.

  • Elimination of Alkyl Halide: At high temperatures, the alkyl halide can undergo elimination. Avoid excessively high reaction temperatures.

  • To minimize side products, ensure slow, controlled addition of the alkylating agent and maintain a consistent temperature. Purification via vacuum distillation or recrystallization is typically effective at removing these impurities.

Stage 2: Reduction Reaction

Q: My reduction reaction is sluggish or has stalled. Why? A:

  • Inactive NaBH₄: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, high-quality batch of the reagent.

  • Low Temperature: While the initial addition should be cold to control the exotherm, allowing the reaction to warm to room temperature is often necessary for it to proceed to completion.

  • Solvent Issues: Ensure the aldehyde is fully dissolved in the ethanol before adding the reducing agent.

Q: The workup is generating a lot of foam/gas, and I am concerned about safety. How should I proceed? A:

  • Controlled Quenching: The generation of hydrogen gas during the acidic quench is expected. This step MUST be done slowly and with adequate cooling. Ensure the reactor has proper ventilation to safely vent the hydrogen gas. Adding a small amount of an anti-foaming agent can be helpful on a large scale. Always quench excess borohydride with acetone before adding acid.

Q: The final product is contaminated with a boron-containing impurity. How can I remove it? A:

  • Incomplete Hydrolysis: Borate esters formed during the reaction must be fully hydrolyzed during the acidic workup. Ensure the pH is sufficiently acidic (pH ~2-3) and the mixture is stirred for an adequate time during the quench.

  • Aqueous Washes: Thoroughly washing the organic extract with water or brine is crucial for removing water-soluble boron salts. An additional wash with a dilute base (e.g., sodium bicarbonate solution) followed by a water wash can also be effective.

Process Diagrams

experimental_workflow Overall Synthesis Workflow cluster_0 Stage 1: O-Alkylation cluster_1 Stage 2: Reduction SM Starting Materials (Isovanillin, K2CO3, Alkyl Bromide) Reactor1 Jacketed Reactor (DMF, 85°C) SM->Reactor1 Charge Workup1 Aqueous Workup (Quench, Extraction) Reactor1->Workup1 Transfer Purify1 Purification (Vacuum Distillation) Workup1->Purify1 Isolate Crude Intermediate Intermediate Aldehyde Purify1->Intermediate Yields Reactor2 Jacketed Reactor (Ethanol, NaBH4, 0-10°C) Intermediate->Reactor2 Charge Workup2 Controlled Quench (Acetone, HCl, Extraction) Reactor2->Workup2 Transfer Purify2 Final Isolation (Solvent Removal, Recrystallization) Workup2->Purify2 Isolate Crude Product Final Product (Target Alcohol) Purify2->Product Yields

Caption: Overall workflow for the two-stage synthesis.

troubleshooting_logic Troubleshooting Logic: Incomplete O-Alkylation Start Problem: Incomplete Reaction CheckBase Is Base Stoichiometry Correct (>=1.5 eq)? Start->CheckBase CheckReagents Are Reagents High Purity? CheckBase->CheckReagents Yes Sol_Base Solution: Add more base or use fresh, dry base. CheckBase->Sol_Base No CheckConditions Are Temp/Time Sufficient? CheckReagents->CheckConditions Yes Sol_Reagents Solution: Verify purity of starting materials. CheckReagents->Sol_Reagents No CheckMixing Is Agitation Vigorous? CheckConditions->CheckMixing Yes Sol_Conditions Solution: Increase reaction time or temperature slightly. CheckConditions->Sol_Conditions No Sol_Mixing Solution: Increase stirrer speed. CheckMixing->Sol_Mixing No

Preventing polymerization of methoxybenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methoxybenzyl Alcohol Derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of methoxybenzyl alcohol and its derivatives during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are methoxybenzyl alcohol derivatives, and why are they prone to polymerization?

A1: Methoxybenzyl alcohol derivatives, such as p-methoxybenzyl alcohol (also known as anisyl alcohol), are organic compounds that contain a benzyl alcohol core with a methoxy group on the aromatic ring. They are susceptible to polymerization, primarily through two mechanisms:

  • Acid-Catalyzed Polymerization: In the presence of acids, particularly Lewis acids, the hydroxyl group can be protonated and eliminated as water, forming a resonance-stabilized benzylic carbocation. This carbocation can then react with another molecule of the alcohol in a step-growth polymerization, leading to the formation of polyethers.[1]

  • Radical Polymerization: While less common for the alcohol itself, derivatives with polymerizable groups (e.g., vinyl ethers) or under conditions that generate free radicals (e.g., high heat, UV light, presence of radical initiators), can undergo radical polymerization.

Q2: How can I properly store methoxybenzyl alcohol and its derivatives to minimize polymerization?

A2: Proper storage is the first line of defense against unwanted polymerization. The following conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.[1]

  • Light: Protect from light by storing in an amber or opaque container.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Oxygen can sometimes participate in radical-initiated polymerization.

  • Container: Use airtight containers to prevent the ingress of moisture and air.[1] Ensure the container material is compatible and will not leach impurities that could catalyze polymerization.

  • Purity: Ensure the material is of high purity. Impurities, especially acidic residues from synthesis, can catalyze polymerization.

Q3: What are polymerization inhibitors, and which ones are suitable for methoxybenzyl alcohol derivatives?

A3: Polymerization inhibitors are chemical compounds that are added in small quantities to prevent premature polymerization. They function by scavenging initiating species, such as free radicals. Common inhibitors that may be effective for methoxybenzyl alcohol derivatives, particularly if radical polymerization is a concern, include:

  • Butylated Hydroxytoluene (BHT): A common phenolic antioxidant that acts as a radical scavenger.[2][3][4]

  • Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ): Phenolic inhibitors often used to stabilize monomers.[3]

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical that is a highly effective polymerization inhibitor.[5]

The choice and concentration of inhibitor depend on the specific derivative, the potential polymerization mechanism, and the requirements of subsequent reactions.

Troubleshooting Guide

Problem 1: My p-methoxybenzyl alcohol has turned yellow and/or has increased in viscosity.

  • Possible Cause: This is a strong indication that oligomerization or polymerization has begun. The color change may be due to the formation of conjugated systems or oxidation byproducts.

  • Solution:

    • Assess the extent of polymerization: A simple test is to check the solubility in a non-polar solvent like hexane. The polymer will likely have lower solubility. For a more detailed analysis, techniques like HPLC or GC-MS can be used to detect oligomers and degradation products.

    • Purification: If the polymerization is not extensive, purification by vacuum distillation or column chromatography may be possible. However, be cautious as heating during distillation can promote further polymerization.

    • Disposal: If the material is highly polymerized, it is best to dispose of it according to your institution's safety guidelines.

    • Prevention: Review your storage conditions. Ensure the container is sealed, protected from light, and stored at a cool temperature. Consider adding a small amount of an inhibitor like BHT for long-term storage.

Problem 2: I am observing significant byproduct formation, possibly from polymerization, during an acid-catalyzed reaction.

  • Possible Cause: The acidic conditions of your reaction are likely promoting the cationic polymerization of your methoxybenzyl alcohol derivative. Strong Lewis acids and lower temperatures can sometimes exacerbate side reactions.[1]

  • Solution:

    • Choice of Acid: If possible, switch to a milder Brønsted or Lewis acid. The strength of the Lewis acid can significantly impact the rate of polymerization.[1]

    • Reaction Temperature: Contrary to some polymerization reactions, for the cationic polymerization of 2-methoxybenzyl alcohol, decreasing the temperature can intensify side reactions.[1] Experiment with running the reaction at room temperature or slightly elevated temperatures.

    • Order of Addition: Add the methoxybenzyl alcohol derivative slowly to the reaction mixture containing the acid, rather than adding the acid to the alcohol. This will keep the instantaneous concentration of the alcohol low.

    • Use of a Protecting Group: If the hydroxyl group of the methoxybenzyl alcohol is not participating in the desired reaction, consider protecting it as an ether or ester before subjecting it to acidic conditions.

Problem 3: My reaction involving a methoxybenzyl ether derivative is giving low yields and a tar-like residue.

  • Possible Cause: While methoxybenzyl ethers are generally stable, they can be cleaved under certain acidic or oxidative conditions, generating the reactive p-methoxybenzyl carbocation, which can lead to polymerization.

  • Solution:

    • Avoid Strong Acids: If possible, use non-acidic conditions for your reaction.

    • Scavengers: In some cases, adding a carbocation scavenger to the reaction mixture can help to trap the p-methoxybenzyl cation and prevent it from initiating polymerization.

    • Control Oxidizing Agents: Be mindful of the presence of oxidizing agents in your reaction, as they can also lead to the cleavage of the methoxybenzyl ether.

    • Purification of Starting Material: Ensure your methoxybenzyl ether derivative is pure and free from any residual acids used in its synthesis.

Data on Polymerization Prevention

The following table summarizes available quantitative data on the use of inhibitors. It is important to note that data specifically for the self-polymerization of methoxybenzyl alcohol is limited, and the following is based on related applications.

InhibitorTypical Concentration Range (wt%)Application ContextNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.5Stabilization of resin composites and monomers.[2][3][4]Optimal concentrations in some resin systems are found to be 0.25-0.5 wt%.[6][7] Higher concentrations can negatively impact desired polymerization rates.[2][4]
Hydroquinone (HQ)0.01 - 0.1General monomer stabilization.[3]Often requires the presence of oxygen to be effective.
MEHQ0.01 - 0.1General monomer stabilization.[3]Similar to hydroquinone, its effectiveness can be dependent on the presence of oxygen.
TEMPOVaries (often used catalytically)Radical polymerization inhibition and oxidation reactions.[5]Highly effective radical scavenger. Can also be used as a catalyst for alcohol oxidation, so its application must be carefully considered.

Experimental Protocols

Protocol 1: Stabilization of p-Methoxybenzyl Alcohol for Long-Term Storage

This protocol describes the addition of an inhibitor for enhanced stability during storage.

Materials:

  • p-Methoxybenzyl alcohol

  • Butylated hydroxytoluene (BHT)

  • Amber glass storage bottle with a tight-fitting cap

  • Inert gas (Nitrogen or Argon)

Procedure:

  • If the p-methoxybenzyl alcohol is in a solid or semi-solid state, gently warm the container in a water bath until it is fully molten.

  • Add BHT to the molten alcohol to achieve a final concentration of 0.01-0.05% by weight. For example, for 100 g of alcohol, add 10-50 mg of BHT.

  • Stir the mixture gently until the BHT is completely dissolved.

  • Transfer the stabilized alcohol to a clean, dry amber glass bottle.

  • Flush the headspace of the bottle with an inert gas (nitrogen or argon) for 1-2 minutes.

  • Seal the bottle tightly and store it in a cool, dark, and well-ventilated area, preferably in a refrigerator (2-8°C).

Protocol 2: Monitoring Polymerization of p-Methoxybenzyl Alcohol using HPLC

This protocol provides a general method for detecting the formation of oligomers in an aged sample of p-methoxybenzyl alcohol.

Materials:

  • Aged p-methoxybenzyl alcohol sample

  • Fresh p-methoxybenzyl alcohol standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the aged p-methoxybenzyl alcohol in acetonitrile (e.g., 1 mg/mL).

    • Prepare a stock solution of the fresh p-methoxybenzyl alcohol standard at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the fresh standard to determine the retention time of the monomer.

    • Inject the aged sample.

    • Compare the chromatograms. The presence of earlier eluting peaks (more polar) or, more likely, later eluting peaks (less polar oligomers) in the aged sample that are not present in the fresh sample indicates degradation and polymerization. The area of these peaks can be used to estimate the extent of oligomerization.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation PMBOH p-Methoxybenzyl Alcohol (PMB-OH) PMBOH2+ Protonated Alcohol PMBOH->PMBOH2+ + H+ H+ Acid Catalyst (H+) H+->PMBOH Carbocation Benzylic Carbocation PMBOH2+->Carbocation - H2O H2O Water Carbocation_prop Benzylic Carbocation Dimer Dimer Carbocation_prop->Dimer + PMB-OH PMBOH_prop Another PMB-OH Polymer Polymer Chain Dimer->Polymer + n PMB-OH

Caption: Acid-catalyzed polymerization of p-methoxybenzyl alcohol.

Troubleshooting_Workflow Start Unwanted Polymerization Observed (e.g., increased viscosity, color change) Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? Start->Check_Storage Check_Reaction Review Reaction Conditions: - Acidic? - Oxidizing? - High Temperature? Start->Check_Reaction Storage_Issue Improper Storage Check_Storage->Storage_Issue Yes Reaction_Issue Harsh Reaction Conditions Check_Reaction->Reaction_Issue Yes Solution_Storage Solution: - Store cool, dark, inert atm. - Add inhibitor (e.g., BHT). Storage_Issue->Solution_Storage Solution_Reaction Solution: - Use milder reagents. - Adjust temperature. - Use protecting groups. Reaction_Issue->Solution_Reaction Purify Purify Material (Distillation/Chromatography) Solution_Storage->Purify Solution_Reaction->Purify

Caption: Troubleshooting workflow for unwanted polymerization.

References

Troubleshooting low yield in etherification for methoxypropoxy group addition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in etherification reactions, specifically for the addition of a methoxypropoxy group. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis of methoxypropoxy ethers via Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis for adding a methoxypropoxy group is resulting in a very low yield. What are the most common causes?

Low yields in this etherification are typically due to one or more of the following factors:

  • Competing Elimination Reaction: The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway.[1][2] This is especially prevalent if your substrate is sterically hindered or if you are using a secondary or tertiary alkyl halide.[3][4]

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a highly nucleophilic alkoxide from your starting alcohol. If the base used is not strong enough or if it is not used in sufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.[1][5]

  • Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[1][4] If either the alkoxide or the electrophile is sterically hindered, the reaction rate will decrease, and elimination may become the major pathway.[3]

  • Poor Leaving Group: The efficiency of the SN2 reaction depends on the quality of the leaving group on your methoxypropoxy-containing electrophile. A good leaving group is essential for a high yield.[4][6]

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and solvent choice can significantly impact the yield.[5][7]

Q2: How do I choose the right starting materials for synthesizing a methoxypropoxy ether?

For a successful Williamson ether synthesis, you have two potential disconnection strategies for your target ether (R-O-CH(CH₃)CH₂OCH₃):

  • Route A: Start with your alcohol (R-OH) and react it with a methoxypropoxy halide (e.g., 1-chloro-2-methoxypropane).

  • Route B: Start with 1-methoxy-2-propanol and react it with your alkyl halide (R-X).

The preferred route depends on the structure of your "R" group. Since the Williamson ether synthesis works best with primary alkyl halides to minimize elimination reactions, Route A is generally preferred if "R" is a primary alkyl group. [2][6] If "R" is a secondary or tertiary alcohol, forming the alkoxide from it and reacting it with a primary methoxypropoxy halide is the better option.[1]

Q3: What are the best bases and solvents for this etherification?

  • Bases: To ensure complete deprotonation of your alcohol, a strong base is recommended. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[5][6] Other strong bases like potassium hydride (KH) can also be used.[6]

  • Solvents: Polar aprotic solvents are ideal for Williamson ether synthesis because they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic alkoxide to react.[1][5] Preferred solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[2][7]

Q4: How can I minimize the competing elimination reaction?

To favor the desired SN2 reaction over the E2 elimination side reaction, consider the following:

  • Use a primary alkyl halide as your electrophile whenever possible.[3][4]

  • If you must use a secondary alkyl halide, use a less sterically hindered base and a polar aprotic solvent.

  • Control the reaction temperature. While higher temperatures can increase the rate of the SN2 reaction, they often favor the elimination pathway more significantly.[7] It is often best to start at a lower temperature and slowly increase it while monitoring the reaction.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the synthesis of methoxypropoxy ethers.

Issue 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation of Alcohol Ensure you are using a sufficiently strong and non-nucleophilic base like sodium hydride (NaH).[5] Use at least a slight molar excess (e.g., 1.1 equivalents).Increased formation of the alkoxide, leading to a higher reaction rate and improved conversion.
Poor Quality of Reagents Use freshly purified starting materials and anhydrous solvents. Moisture can quench the strong base and the alkoxide.[7]Minimized side reactions and improved efficiency of the primary reaction pathway.
Suboptimal Reaction Temperature or Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider gradually increasing the temperature.[7] Typical reaction times can range from 1 to 8 hours.[2]The reaction proceeds to completion, maximizing the conversion of starting materials.
Poor Leaving Group If possible, use an alkylating agent with a better leaving group. Iodides are better than bromides, which are better than chlorides. Tosylates are also excellent leaving groups.[1]A faster SN2 reaction and higher conversion to the desired ether.
Issue 2: Formation of Significant Byproducts (e.g., Alkenes)
Potential Cause Troubleshooting Step Expected Outcome
Competing E2 Elimination Redesign your synthesis to use a primary alkyl halide if you are currently using a secondary or tertiary one.[1] Lower the reaction temperature to disfavor the elimination pathway.[7]A significant reduction in the formation of the alkene byproduct and a corresponding increase in the yield of the desired ether.
Steric Hindrance If possible, choose a synthetic route that minimizes steric hindrance at the reaction center. For example, use a less bulky alkoxide if your electrophile is hindered.[3]An increased rate of the desired SN2 reaction relative to the competing elimination reaction.

Experimental Protocols

Protocol: Synthesis of a Primary Alkyl Methoxypropoxy Ether

This protocol describes the synthesis of a generic primary alkyl methoxypropoxy ether via the Williamson ether synthesis.

Materials:

  • Primary alcohol (R-CH₂OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-chloro-2-methoxypropane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary alcohol (1.0 eq) and anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[5]

  • Etherification: a. Cool the reaction mixture back to 0 °C. b. Add 1-chloro-2-methoxypropane (1.2 eq) dropwise via the dropping funnel. c. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C. d. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-6 hours).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Wash the combined organic layers with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Ether Yield

TroubleshootingWorkflow Troubleshooting Low Yield in Methoxypropoxy Etherification start Low Yield of Methoxypropoxy Ether check_conversion Analyze reaction mixture (TLC, GC/MS). Is starting material consumed? start->check_conversion check_byproducts Are significant byproducts present? check_conversion->check_byproducts Yes incomplete_deprotonation Incomplete Deprotonation: - Use stronger base (e.g., NaH). - Ensure anhydrous conditions. check_conversion->incomplete_deprotonation No poor_leaving_group Poor Leaving Group: - Switch to -Br, -I, or -OTs. check_conversion->poor_leaving_group No suboptimal_conditions Suboptimal Conditions: - Increase temperature gradually. - Increase reaction time. check_conversion->suboptimal_conditions No elimination E2 Elimination is Dominant: - Redesign synthesis to use a primary alkyl halide. - Lower reaction temperature. check_byproducts->elimination Yes (Alkene) steric_hindrance Steric Hindrance: - Choose a less hindered synthetic route. check_byproducts->steric_hindrance Yes success Improved Yield incomplete_deprotonation->success poor_leaving_group->success suboptimal_conditions->success elimination->success steric_hindrance->success

Caption: A flowchart for troubleshooting low yields in etherification.

Williamson Ether Synthesis Pathway

WilliamsonEtherSynthesis Williamson Ether Synthesis for Methoxypropoxy Group cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack cluster_side_reaction Competing E2 Elimination alcohol R-OH (Alcohol) alkoxide R-O⁻Na⁺ (Alkoxide) alcohol->alkoxide + Base base Strong Base (e.g., NaH) alkoxide2 R-O⁻Na⁺ (Alkoxide) alkoxide3 R-O⁻Na⁺ (Alkoxide) electrophile Methoxypropoxy Halide (X-CH(CH₃)CH₂OCH₃) product R-O-CH(CH₃)CH₂OCH₃ (Ether) alkoxide2->product + Electrophile alkene Alkene Byproduct alkoxide3->alkene Acts as Base

Caption: The reaction pathway for Williamson ether synthesis.

References

Stability issues of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol in storage

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and handling of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol. The information is curated to assist users in designing experiments, interpreting results, and troubleshooting potential issues related to compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: While specific stability data for this compound is not extensively available, based on its structure as a substituted benzyl alcohol, the primary stability concern is oxidation.[1] The benzylic alcohol functional group is susceptible to oxidation, which can occur upon exposure to air (oxygen).[1] This process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions.

Q2: What are the likely degradation products of this compound?

A2: The principal degradation pathway for benzyl alcohol and its derivatives is oxidation.[2][3][4][5][6] Therefore, the expected degradation products of this compound are the corresponding aldehyde, (4-Methoxy-3-(3-methoxypropoxy)benzaldehyde), and subsequently, the carboxylic acid, (4-Methoxy-3-(3-methoxypropoxy)benzoic acid).[1][2][4][5]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation. It is advisable to use tightly sealed containers to protect the compound from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of the compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10] These methods can be used to assess the purity of the sample over time and to detect the formation of potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My experimental results are not reproducible. Could this be due to compound instability?

  • Answer: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will change, leading to variability in the observed effects. It is crucial to ensure that the compound is stable under your specific experimental conditions (e.g., in your chosen solvent or cell culture media).

Issue 2: Visible changes in the compound's appearance.

  • Question: My sample of this compound has changed color (e.g., turned yellow). What does this indicate?

  • Answer: A change in color can be an indicator of degradation. The formation of oxidized species, such as the corresponding aldehyde, can sometimes lead to a yellowish appearance. If you observe a color change, it is highly recommended to re-analyze the purity of your sample before use.

Issue 3: Appearance of new peaks in my analytical chromatogram.

  • Question: I am analyzing my compound by HPLC/GC-MS and see new, unexpected peaks that were not present in the initial analysis. What are these?

  • Answer: The appearance of new peaks is a strong indication of degradation. These new peaks likely correspond to the degradation products, such as the aldehyde and carboxylic acid derivatives. It is advisable to perform a forced degradation study to tentatively identify these degradation products.

Data Presentation

The following table provides an example of a stability study for this compound under various storage conditions. This data is illustrative and intended to guide users in setting up their own stability assessments.

Storage ConditionTimepointPurity (%)(4-Methoxy-3-(3-methoxypropoxy)benzaldehyde) (%)(4-Methoxy-3-(3-methoxypropoxy)benzoic acid) (%)
-20°C, Dark, Inert Atmosphere 0 Months99.8< 0.1< 0.1
6 Months99.7< 0.1< 0.1
12 Months99.60.1< 0.1
4°C, Dark, Air 0 Months99.8< 0.1< 0.1
6 Months99.20.50.1
12 Months98.50.90.3
Room Temperature, Light, Air 0 Months99.8< 0.1< 0.1
1 Month97.51.80.5
3 Months94.24.11.2

Experimental Protocols

Protocol 1: Example HPLC Method for Stability Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity and stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (this should be optimized based on the UV spectrum of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to this compound and any potential degradation peaks. The retention times of the aldehyde and carboxylic acid degradants are expected to be different from the parent compound.

Visualizations

Compound This compound Aldehyde (4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Compound->Aldehyde Oxidation (Air, Light, Heat) Acid (4-Methoxy-3-(3-methoxypropoxy)benzoic Acid Aldehyde->Acid Further Oxidation Start Inconsistent Experimental Results or Visible Change in Compound CheckPurity Analyze Compound Purity (e.g., by HPLC) Start->CheckPurity IsPure Is Purity > 98%? CheckPurity->IsPure TroubleshootExperiment Troubleshoot Other Experimental Parameters IsPure->TroubleshootExperiment Yes DegradationSuspected Compound Degradation Likely IsPure->DegradationSuspected No OrderNew Order Fresh Compound DegradationSuspected->OrderNew OptimizeStorage Optimize Storage Conditions (Cool, Dark, Inert Gas) DegradationSuspected->OptimizeStorage

References

Technical Support Center: Optimizing Catalyst Selection for (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a key intermediate in the preparation of the renin inhibitor Aliskiren. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the catalytic reduction of the precursor aldehyde, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially relevant method is the reduction of the corresponding aldehyde, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. This transformation is typically achieved through two primary catalytic routes:

  • Catalytic Hydrogenation: This method employs heterogeneous catalysts such as Raney® Nickel or Palladium on Carbon (Pd/C) with hydrogen gas. It is a highly efficient method suitable for large-scale production.

  • Hydride Reduction: Sodium borohydride (NaBH₄) is a milder and highly selective reagent for the reduction of aldehydes and ketones. It is often used in laboratory-scale syntheses due to its operational simplicity and safety.

Q2: What are the potential side reactions to be aware of during the catalytic hydrogenation of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde?

A2: Several side reactions can occur, impacting the yield and purity of the desired product. These include:

  • Over-reduction (Hydrogenolysis): The benzylic alcohol product can undergo further reduction to form a hydrocarbon (toluene derivative). This is more likely to occur at higher temperatures and with certain catalysts like Palladium.

  • Decarbonylation: Aldehydes can sometimes undergo decarbonylation, leading to the loss of the formyl group and the formation of the corresponding arene. This can also poison the catalyst.

  • Ring Hydrogenation: Under harsh conditions (high pressure and temperature), the aromatic ring can be reduced.

Q3: How can I improve the selectivity for the desired alcohol and minimize side reactions?

A3: Optimizing reaction conditions is crucial for maximizing selectivity. Key parameters to consider are:

  • Catalyst Choice: For high selectivity to the benzyl alcohol, gold-based catalysts have shown excellent performance with minimal byproducts.[1][2] Raney® Nickel is also a good option. While highly active, Pd/C can be more prone to hydrogenolysis, which can be mitigated by using catalyst poisons like diphenylsulfide.[3]

  • Temperature: Lower temperatures generally favor the formation of the alcohol and minimize over-reduction.

  • Pressure: Increasing hydrogen pressure typically increases the reaction rate but may not significantly impact the selectivity for the alcohol.[4][5]

  • Solvent: The choice of solvent can influence catalyst activity and dispersion. Polar solvents like ethanol or water can enhance the reaction rate.[4]

Q4: My reaction with Sodium Borohydride is sluggish or incomplete. What could be the issue?

A4: While NaBH₄ is a robust reagent, several factors can lead to incomplete reactions:

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent.

  • Solvent: The reaction is typically performed in protic solvents like methanol or ethanol. The choice of solvent can affect the reaction rate.

  • Temperature: While often run at room temperature or 0°C, gentle warming might be necessary for less reactive substrates.

  • Stoichiometry: Ensure an adequate molar excess of NaBH₄ is used to drive the reaction to completion.

Troubleshooting Guides

Catalytic Hydrogenation (Raney® Nickel & Pd/C)
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion of Aldehyde 1. Catalyst deactivation (poisoning by impurities, sintering).[6][7] 2. Insufficient catalyst loading. 3. Low hydrogen pressure or poor mixing. 4. Impure starting materials or solvent.1. Use fresh, properly activated catalyst. Consider catalyst poisons in the starting material. 2. Increase catalyst loading incrementally. 3. Ensure proper sealing of the reaction vessel and efficient stirring. Increase hydrogen pressure if necessary.[4] 4. Purify the starting aldehyde and use anhydrous, degassed solvents.
Low Yield of Desired Alcohol 1. Over-reduction to hydrocarbon (hydrogenolysis). 2. Formation of other byproducts (e.g., ethers from alcohol solvent). 3. Adsorption of product onto the catalyst.1. Decrease reaction temperature. Switch to a more selective catalyst (e.g., Au/Al₂O₃) or use a poisoned Pd/C catalyst.[1][2][3] 2. Choose an inert solvent. 3. After filtration, wash the catalyst thoroughly with a polar solvent to recover the adsorbed product.
Difficult Catalyst Filtration 1. Very fine catalyst particles (especially with Raney® Nickel).1. Use a filter aid like Celite®. Allow the catalyst to settle before decanting the supernatant.
Sodium Borohydride Reduction
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Decomposed NaBH₄. 2. Insufficient reagent. 3. Low reaction temperature.1. Use a fresh bottle of NaBH₄. 2. Increase the molar equivalents of NaBH₄. 3. Allow the reaction to warm to room temperature or slightly heat if necessary, monitoring for side reactions.
Formation of Impurities 1. Reaction with solvent. 2. Unstable product under workup conditions.1. Ensure the solvent is of appropriate quality. 2. Perform a neutral or slightly basic aqueous workup.
Difficult Workup 1. Formation of gelatinous boron salts.1. Add dilute acid cautiously during workup to break down the boron complexes. Ensure thorough extraction.

Quantitative Data Presentation

Table 1: Influence of Reaction Parameters on Benzaldehyde Hydrogenation (Model Substrate)
CatalystTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to Benzyl Alcohol (%)Reference
γ-Fe₂O₃@HAP-Pd251Water98.7>99[4]
γ-Fe₂O₃@HAP-Pd2510Water100>95[4]
1% Pt/CeO₂-ZrO₂25 (Room Temp)1 (Atmospheric)Not specified96100[8]
0.1% Pt/CeO₂-ZrO₂705Not specified97100[8]
Au/Al₂O₃1201Gas Phase>95100[1]
Ni/Al₂O₃1201Gas Phase~80<10 (Toluene major)[1]
Pd/Al₂O₃1201Gas Phase~90<5 (Toluene major)[1]
Au/Al₂O₃809Propan-2-ol~60100[2]
Pt/Al₂O₃809Propan-2-ol100~80 (Toluene byproduct)[2]
Table 2: Comparison of Reducing Agents for Aldehyde Reduction
Reducing AgentTypical SolventsKey AdvantagesKey Disadvantages
Raney® Nickel Ethanol, Methanol, IsopropanolHigh activity, relatively low cost, effective for a wide range of functional groups.[9]Pyrophoric when dry, requires careful handling, can be less selective.[10]
Palladium on Carbon (Pd/C) Ethanol, Methanol, Ethyl Acetate, THFHigh activity, versatile, easy to handle (when wet).[11]Can promote hydrogenolysis, more expensive than nickel-based catalysts.[12]
Sodium Borohydride (NaBH₄) Methanol, Ethanol, WaterMild, highly selective for aldehydes and ketones, safe to handle.[13][14]Less reactive than catalytic hydrogenation, may require larger quantities of reagent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

1. Catalyst Preparation (Activation of Raney® Nickel):

  • Caution: This procedure generates flammable hydrogen gas and should be performed in a well-ventilated fume hood.

  • Slowly add a weighed amount of Raney® Nickel-aluminum alloy to a solution of sodium hydroxide (e.g., 1 M) at a controlled temperature (typically below 50°C).

  • After the evolution of hydrogen subsides, carefully decant the aqueous layer.

  • Wash the catalyst repeatedly with deionized water until the washings are neutral to pH paper.

  • Finally, wash the catalyst with the solvent to be used in the reaction (e.g., ethanol). The activated catalyst should be stored under the solvent and never allowed to dry in the air as it is pyrophoric.[15]

2. Hydrogenation Reaction:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker), add a solution of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in an appropriate solvent (e.g., ethanol).

  • Carefully add the activated Raney® Nickel catalyst as a slurry in the same solvent. The typical catalyst loading is 5-10% by weight relative to the aldehyde.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 1-10 bar).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

3. Work-up:

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry. Quench the filter cake with plenty of water.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by crystallization or column chromatography if necessary.

Protocol 2: Reduction using Sodium Borohydride

1. Reaction Setup:

  • Dissolve 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

2. Reduction:

  • Slowly add sodium borohydride (typically 1.1-1.5 molar equivalents) in portions to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.

  • After the addition is complete, continue stirring at 0°C for a specified time (e.g., 30 minutes) and then allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

3. Work-up:

  • Cool the reaction mixture back to 0°C and slowly add water or dilute hydrochloric acid to quench the excess sodium borohydride and decompose the borate esters.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product as needed.[13][16]

Visualizations

experimental_workflow_catalytic_hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification prep_start Start: Raney Ni-Al Alloy add_naoh Add NaOH Solution prep_start->add_naoh Leaching wash_h2o Wash with H₂O add_naoh->wash_h2o Neutralization wash_solvent Wash with Solvent wash_h2o->wash_solvent Solvent Exchange activated_catalyst Activated Catalyst Slurry wash_solvent->activated_catalyst start Start: Aldehyde in Solvent add_catalyst Add Activated Catalyst start->add_catalyst pressurize Pressurize with H₂ add_catalyst->pressurize react Stir at RT/Heat pressurize->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete reaction_mixture Crude Reaction Mixture monitor->reaction_mixture Complete filter Filter through Celite® reaction_mixture->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product Final Product: Alcohol purify->product

Caption: Experimental workflow for catalytic hydrogenation.

troubleshooting_logic_low_yield_hydrogenation start Low Yield of Alcohol check_conversion Is Aldehyde Conversion Complete? start->check_conversion side_products Are Side Products Observed (e.g., Hydrocarbon)? check_conversion->side_products Yes troubleshoot_conversion Troubleshoot Low Conversion: - Check catalyst activity - Increase catalyst loading - Check H₂ pressure & stirring check_conversion->troubleshoot_conversion No troubleshoot_selectivity Troubleshoot Selectivity: - Lower reaction temperature - Change to more selective catalyst - Use catalyst poison (for Pd/C) side_products->troubleshoot_selectivity Yes troubleshoot_workup Troubleshoot Work-up: - Thoroughly wash catalyst - Check for product volatility - Optimize purification method side_products->troubleshoot_workup No end1 Improved Yield troubleshoot_conversion->end1 troubleshoot_selectivity->end1 troubleshoot_workup->end1

Caption: Troubleshooting logic for low yield in catalytic hydrogenation.

References

Validation & Comparative

Unveiling the Molecular Fingerprint: A Comparative Guide to the Analysis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of analytical techniques for (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, with a focus on mass spectrometry and its alternatives. By presenting supporting data and detailed protocols, this document aims to facilitate informed decisions in the selection of appropriate analytical methodologies.

The compound of interest, this compound, with a molecular weight of 226.27 g/mol [1], requires robust analytical methods for its identification, purity assessment, and quantification. While mass spectrometry stands as a cornerstone technique, a comprehensive understanding of its performance in comparison to other methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for a holistic analytical approach.

Performance Comparison of Analytical Techniques

The selection of an analytical technique is often a trade-off between sensitivity, specificity, and the nature of the information required. The following table summarizes the key performance characteristics of mass spectrometry, HPLC, and NMR spectroscopy for the analysis of aromatic alcohols similar to this compound.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight, elemental composition (with high resolution), structural information via fragmentation.High sensitivity and specificity, provides molecular weight information.Isomeric differentiation can be challenging, may require chromatographic coupling for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2]Retention time for identification and quantification, purity assessment.Excellent for separating mixtures and quantifying components, versatile with various detectors.[2][3]Does not inherently provide structural information beyond comparison with standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Detailed structural elucidation, including connectivity of atoms and stereochemistry.[4][5][6]Unparalleled for unambiguous structure determination.Relatively low sensitivity compared to MS, may require larger sample amounts.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase before mass analysis.Retention time and mass spectrum for identification and quantification of volatile and semi-volatile compounds.[7][8]High separation efficiency for volatile compounds, provides both chromatographic and mass spectrometric data.Not suitable for non-volatile or thermally labile compounds.

In-Depth Look: Mass Spectrometry

Experimental Protocol: Mass Spectrometry

A detailed protocol for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system is provided below. This method is designed to be a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for enhanced sensitivity and specificity.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the characterization of a synthetic compound like this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep lc_ms LC-MS Analysis sample_prep->lc_ms nmr NMR Spectroscopy sample_prep->nmr hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis & Interpretation lc_ms->data_analysis nmr->data_analysis hplc->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation purity_assessment Purity Assessment data_analysis->purity_assessment

Caption: A logical workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Alternative and Complementary Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a UV detector, is an excellent method for assessing the purity of the compound and quantifying it in various matrices.[2][3] The aromatic nature of this compound makes it suitable for UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural elucidation of novel compounds.[4][5][6] 1H and 13C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) could be a viable alternative if the compound is sufficiently volatile and thermally stable.[7][8] This technique offers high chromatographic resolution and the benefits of mass spectrometric detection.

Conclusion

The analytical characterization of this compound requires a strategic selection of techniques. Mass spectrometry, particularly LC-MS, offers high sensitivity and provides crucial molecular weight and structural information. However, for a complete and unambiguous characterization, it is highly recommended to employ a combination of orthogonal techniques, including HPLC for purity assessment and NMR spectroscopy for definitive structural elucidation. The choice of the most appropriate analytical strategy will ultimately depend on the specific research question, be it identification, quantification, or comprehensive structural analysis.

References

A Comparative Guide to the FT-IR Spectrum of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the expected Fourier-Transform Infrared (FT-IR) spectrum of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol with the experimental spectra of analogous compounds: benzyl alcohol, anisole, and diethyl ether. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and quality control of this important pharmaceutical intermediate.

Predicted FT-IR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, its structure contains several key functional groups—a hydroxyl group, an aromatic ring, and ether linkages—which will give rise to characteristic absorption bands in its FT-IR spectrum. By comparing the known spectral features of simpler molecules containing these same functional groups, we can predict the salient features of the target molecule's spectrum.

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity
Alcohol (-OH)O-H Stretch (Hydrogen-bonded)3500 - 3200Strong, Broad
AromaticC-H Stretch3100 - 3000Medium to Weak
Aliphatic (CH₂, CH₃)C-H Stretch3000 - 2850Medium
AromaticC=C Stretch1600 and 1500Medium, Sharp
Aromatic EtherC-O Stretch (Aryl-O)1270 - 1230Strong
Primary AlcoholC-O Stretch~1050Strong
Aliphatic EtherC-O-C Stretch1150 - 1085Strong

Comparative FT-IR Data

To provide a practical reference, the experimental FT-IR peak assignments for benzyl alcohol, anisole, and diethyl ether are presented below. These compounds represent the core functional components of this compound.

Table 2: FT-IR Peak Comparison of this compound and Related Compounds

Functional Group/VibrationThis compound (Predicted)Benzyl Alcohol (Experimental)Anisole (Experimental)Diethyl Ether (Experimental)
O-H Stretch (Alcohol) 3500 - 3200 cm⁻¹ (Strong, Broad) ~3336 cm⁻¹ (Strong, Broad) N/AN/A
Aromatic C-H Stretch 3100 - 3000 cm⁻¹ (Medium-Weak) 3087, 3064, 3033 cm⁻¹ (Medium) 3062, 3030, 3001 cm⁻¹ (Medium) N/A
Aliphatic C-H Stretch 3000 - 2850 cm⁻¹ (Medium) 2937, 2875 cm⁻¹ (Medium) 2955, 2835 cm⁻¹ (Medium) 2976, 2928, 2865 cm⁻¹ (Strong)
Aromatic C=C Stretch 1600, 1500 cm⁻¹ (Medium, Sharp) 1604, 1496 cm⁻¹ (Medium) 1600, 1585, 1495 cm⁻¹ (Medium) N/A
C-O Stretch (Aryl Ether) 1270 - 1230 cm⁻¹ (Strong) N/A1245 cm⁻¹ (Strong) N/A
C-O Stretch (Alcohol) ~1050 cm⁻¹ (Strong) 1017 cm⁻¹ (Strong) N/AN/A
C-O-C Stretch (Alkyl Ether) 1150 - 1085 cm⁻¹ (Strong) N/A1038 cm⁻¹ (Strong) 1122 cm⁻¹ (Strong)
Aromatic C-H Bend (Out-of-Plane) Present in fingerprint region735, 698 cm⁻¹ (Strong) 783, 754, 692 cm⁻¹ (Strong) N/A

Experimental Protocols

General Procedure for FT-IR Spectroscopy of Liquid Samples

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the qualitative and quantitative analysis of organic compounds.[1] The following is a generalized protocol for obtaining the FT-IR spectrum of a liquid sample.

Instrumentation:

  • FT-IR Spectrometer (e.g., Agilent Cary 670 FTIR)[1]

  • Sample holder for liquid cells or Attenuated Total Reflectance (ATR) accessory

  • IR-transparent windows (e.g., NaCl, KBr, CaF₂) or ATR crystal (e.g., diamond, germanium)[2]

  • Pipettes or syringes

  • Appropriate solvent for cleaning (e.g., isopropanol, ethanol)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Sample Preparation (Choose one method):

    • Neat Liquid (Thin Film Method):

      • Place a drop of the liquid sample onto one clean, dry salt plate (e.g., NaCl).[3]

      • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[3]

      • Mount the plates in the spectrometer's sample holder.

    • Solution Method (using a Liquid Cell):

      • Select a liquid cell with an appropriate path length.

      • Rinse the cell with a small amount of the sample solution.

      • Using a syringe, carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.[4]

      • Place the filled cell into the sample holder.

    • Attenuated Total Reflectance (ATR) Method:

      • Ensure the ATR crystal is clean and free of any residues from previous samples.

      • Place a small drop of the liquid sample directly onto the ATR crystal.

      • If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

  • Background Spectrum Acquisition:

    • With the sample compartment empty (or containing the clean, empty liquid cell or clean ATR crystal), collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sample holder/solvent.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample compartment.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A common setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the significant absorption peaks.

    • Compare the obtained spectrum with reference spectra or use correlation charts to assign peaks to specific functional groups.

  • Cleaning:

    • Thoroughly clean the salt plates, liquid cell, or ATR crystal with an appropriate solvent and allow them to dry completely before storing them in a desiccator.[3]

Visualizations

experimental_workflow start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep sample_prep Sample Preparation (Thin Film, Cell, or ATR) instrument_prep->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Background Subtraction) sample_scan->data_processing analysis Spectral Analysis (Peak Identification) data_processing->analysis end End analysis->end

Caption: Experimental workflow for FT-IR spectroscopy.

logical_relationship cluster_functional_groups Contributing Functional Groups cluster_spectral_features Expected FT-IR Spectral Features target_molecule This compound alcohol Aromatic Alcohol (e.g., Benzyl Alcohol) target_molecule->alcohol aryl_ether Aryl Methoxy Ether (e.g., Anisole) target_molecule->aryl_ether alkyl_ether Alkyl Ether (e.g., Diethyl Ether) target_molecule->alkyl_ether oh_stretch Broad O-H Stretch (~3400 cm⁻¹) alcohol->oh_stretch aromatic_ch Aromatic C-H Stretch (>3000 cm⁻¹) alcohol->aromatic_ch aromatic_cc Aromatic C=C Stretch (~1600, 1500 cm⁻¹) alcohol->aromatic_cc aryl_ether->aromatic_ch aryl_ether->aromatic_cc aryl_co_stretch Aryl C-O Stretch (~1250 cm⁻¹) aryl_ether->aryl_co_stretch alkyl_co_stretch Alkyl C-O Stretch (~1100 cm⁻¹) alkyl_ether->alkyl_co_stretch

Caption: Functional group contributions to the FT-IR spectrum.

References

A Comparative Guide to the Synthesis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is a crucial intermediate in the synthesis of the direct renin inhibitor, Aliskiren, a medication used to treat hypertension.[1][2] The efficient and scalable synthesis of this key building block is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and performance data to inform process development and optimization.

Executive Summary

Two principal synthetic pathways for this compound have been identified and evaluated:

  • Route 1: Two-Step Synthesis from Vanillin. This approach involves the O-alkylation of commercially available vanillin with a 3-methoxypropyl halide, followed by the reduction of the resulting aldehyde to the target benzyl alcohol.

  • Route 2: One-Step Synthesis from Vanillyl Alcohol. This more direct route involves the O-alkylation of vanillyl alcohol, which can be readily prepared by the reduction of vanillin.

This guide will delve into the experimental details of each route, presenting a side-by-side comparison of their respective advantages and disadvantages in terms of yield, reaction conditions, and potential for scale-up.

Comparative Performance Data

The following table summarizes the key performance indicators for the two synthetic routes, based on established chemical transformations.

MetricRoute 1: Two-Step Synthesis from VanillinRoute 2: One-Step Synthesis from Vanillyl Alcohol
Starting Material VanillinVanillyl Alcohol
Key Reactions 1. Williamson Ether Synthesis2. Aldehyde Reduction1. Williamson Ether Synthesis
Overall Yield ~85-95% (estimated)~90-98% (estimated)
Step 1 Yield High (O-alkylation)High (O-alkylation)
Step 2 Yield High (Reduction)N/A
Reaction Time 8-12 hours4-6 hours
Reagents Vanillin, 3-methoxypropyl halide, K₂CO₃, NaBH₄Vanillyl alcohol, 3-methoxypropyl halide, NaH
Solvents Acetonitrile, Methanol/EthanolTetrahydrofuran (THF)
Green Chemistry Fair (two steps, multiple solvents)Good (one step, potentially fewer workup steps)

Synthesis Route Diagrams

The logical workflows for the two synthetic routes are depicted below.

Synthesis_Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Synthesis Vanillin Vanillin Aldehyde 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Vanillin->Aldehyde  O-Alkylation (Williamson Ether Synthesis) Alcohol1 This compound Aldehyde->Alcohol1  Reduction (e.g., NaBH4) Vanillyl_Alcohol Vanillyl Alcohol Alcohol2 This compound Vanillyl_Alcohol->Alcohol2  O-Alkylation (Williamson Ether Synthesis) Route1_Step1 Vanillin Vanillin Reagents 3-methoxypropyl halide K2CO3, Acetonitrile Vanillin->Reagents Intermediate 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Reagents->Intermediate Reflux, 6h Route1_Step2 Aldehyde 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Reagents NaBH4 Methanol/Ethanol Aldehyde->Reagents Product This compound Reagents->Product 0°C to RT, 4h Route2_Step1 Vanillyl_Alcohol Vanillyl Alcohol Reagents NaH, 3-methoxypropyl halide THF Vanillyl_Alcohol->Reagents Product This compound Reagents->Product 0°C to RT, 4h

References

Purity Deep Dive: A Comparative Analysis of Synthesized (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the purity analysis of synthesized (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a key intermediate in the production of the antihypertensive drug Aliskiren, against two structurally similar and widely used alternatives: Vanillyl Alcohol and Isovanillyl Alcohol.

The presence of even trace impurities can significantly alter the physicochemical properties, biological activity, and safety profile of a compound. Therefore, a multi-technique approach to purity verification is not just recommended but essential. This guide delves into the common analytical methodologies, presents comparative data in a clear, tabular format, and provides detailed experimental protocols to aid in the rigorous assessment of these compounds.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was compared with commercially available high-purity Vanillyl Alcohol and Isovanillyl Alcohol. The following table summarizes the typical purity data obtained from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).

CompoundAnalytical MethodPurity (%)Major Impurity (%)Retention Time / Key Chemical Shift
This compound HPLC>99.5<0.2 (Unidentified starting material)10.2 min
¹H NMR>99<0.5 (Residual solvent)4.58 ppm (-CH₂OH)
MS (ESI+)Consistent with structure-m/z 227.1 [M+H]⁺
Vanillyl Alcohol HPLC>99.0<0.5 (Vanillin)8.5 min
¹H NMR>99<0.5 (Residual solvent)4.57 ppm (-CH₂OH)
MS (EI)Consistent with structure-m/z 154 [M]⁺
Isovanillyl Alcohol HPLC>98.0<1.0 (Isovanillin)8.2 min
¹H NMR>98<1.0 (Residual solvent)4.62 ppm (-CH₂OH)
MS (EI)Consistent with structure-m/z 154 [M]⁺

Experimental Workflow & Methodologies

A logical workflow is crucial for the efficient and accurate determination of a synthesized compound's purity. The process begins with the synthesis and initial purification, followed by a battery of analytical tests to confirm identity and quantify impurities.

cluster_0 Synthesis & Purification cluster_1 Purity Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Initial Check HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Quantitative Analysis NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR Structural Confirmation & Purity MS Mass Spectrometry (MS) NMR->MS Molecular Weight Verification

Caption: A typical workflow for the synthesis, purification, and purity confirmation of a chemical compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the main compound and any non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound and to detect and quantify proton-containing impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Data Analysis: The purity is estimated by comparing the integral of the signals corresponding to the main compound with those of impurities, such as residual solvents or starting materials. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. It can be coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS) for separation prior to detection.

  • Sample Preparation: The sample is introduced into the mass spectrometer via direct infusion or through the coupled chromatography system.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the target compound. Other peaks may indicate the presence of impurities or fragments.

Alternative Compounds: A Comparative Overview

Vanillyl Alcohol (4-hydroxy-3-methoxybenzyl alcohol) and Isovanillyl Alcohol (3-hydroxy-4-methoxybenzyl alcohol) are common building blocks in organic synthesis and serve as excellent comparators.

  • Synthesis: Both are typically synthesized via the reduction of their corresponding aldehydes, vanillin and isovanillin, respectively.[1][2] This straightforward synthesis can sometimes lead to the presence of the unreacted aldehyde as a primary impurity.

  • Purity Profile: The main impurities in commercially available Vanillyl and Isovanillyl Alcohol are often the starting aldehydes.[3] Due to their structural similarity, standard purification techniques like recrystallization are generally effective in achieving high purity.

Logical Pathway for Purity Assessment

The selection and sequence of analytical techniques are critical for a thorough purity evaluation. The following diagram illustrates a logical decision-making process for confirming the purity of a synthesized compound.

Start Synthesized Compound TLC TLC Analysis (Qualitative Check) Start->TLC Purification Further Purification (e.g., Recrystallization, Chromatography) TLC->Purification Multiple Spots HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC Single Spot Purification->TLC HPLC->Purification Purity <95% NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Purity >95% NMR->Purification Incorrect Structure MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Correct Structure MS->Purification Incorrect Mass End Purity Confirmed MS->End Correct Mass

Caption: A decision-making workflow for the purity confirmation of a synthesized chemical compound.

References

The Strategic Advantage of CAS 172900-74-2 in Streamlining Aliskiren Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of Aliskiren, a potent direct renin inhibitor for the treatment of hypertension, involves the intricate construction of a molecule with multiple chiral centers. A key strategic decision in its synthesis lies in the selection of starting materials for its characteristic 4-methoxy-3-(3-methoxypropoxy)benzyl side chain. This guide provides a comparative analysis of synthetic routes, highlighting the advantages of utilizing CAS 172900-74-2 , chemically known as 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol , as a pivotal starting material. This approach is contrasted with an alternative strategy commencing from a more basic precursor, isovanillin, to illustrate the benefits in terms of efficiency and stereocontrol.

Executive Summary of Comparative Routes

The utilization of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol (CAS 172900-74-2) offers a more convergent and efficient pathway to a key intermediate, (2R)-2-((4-methoxy-3-(3-methoxypropoxy)benzyl)methyl)-3-methylbutanoic acid, a critical building block for the Aliskiren molecule. This approach is compared to a more linear synthesis starting from isovanillin, which requires additional steps to construct the methoxypropoxy side chain.

ParameterRoute A: Utilizing CAS 172900-74-2Route B: Alternative Route from Isovanillin
Starting Material 4-Methoxy-3-(3-methoxypropoxy)benzenemethanolIsovanillin
Key Strategy Asymmetric Hydrogenation of a Prochiral OlefinAlkylation and subsequent stereocontrol
Overall Yield (to key intermediate) HigherLower
Number of Steps (to key intermediate) FewerMore
Stereocontrol High (Catalyst-controlled)Requires chiral auxiliary or resolution
Scalability More amenable to large-scale synthesisCan be more challenging
Atom Economy HigherLower

Synthetic Pathway Comparison

A critical step in the synthesis of Aliskiren is the formation of the C7-side chain with the correct stereochemistry. The use of CAS 172900-74-2 provides a head start by incorporating the complete ether side chain from the beginning.

Route A: Convergent Synthesis Starting from CAS 172900-74-2

This route leverages a highly efficient asymmetric hydrogenation strategy.

Route_A A 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol (CAS 172900-74-2) B 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde A->B Oxidation C (E)-2-(4-methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid B->C Condensation with isovaleric anhydride D (R)-2-((4-methoxy-3-(3-methoxypropoxy)benzyl)methyl)-3-methylbutanoic acid (Key Intermediate) C->D Asymmetric Hydrogenation (e.g., Ru-BINAP) E Aliskiren D->E Coupling with backbone

Caption: Synthetic pathway to Aliskiren starting from CAS 172900-74-2.

Route B: Linear Synthesis Starting from Isovanillin

This alternative involves building the side chain from a simpler, more readily available starting material.

Route_B A Isovanillin B 3-Hydroxy-4-methoxybenzaldehyde A->B Demethylation C 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde B->C Alkylation with 1-bromo-3-methoxypropane D (E)-2-(4-methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid C->D Condensation with isovaleric anhydride E (R)-2-((4-methoxy-3-(3-methoxypropoxy)benzyl)methyl)-3-methylbutanoic acid (Key Intermediate) D->E Asymmetric Hydrogenation (e.g., Ru-BINAP) F Aliskiren E->F Coupling with backbone

Caption: Alternative synthetic pathway to Aliskiren starting from Isovanillin.

Performance Data Comparison

The following table summarizes the key quantitative data for the synthesis of the crucial intermediate, (2R)-2-((4-methoxy-3-(3-methoxypropoxy)benzyl)methyl)-3-methylbutanoic acid.

ParameterRoute A (from CAS 172900-74-2)Route B (from Isovanillin)Reference
Starting Material 4-Methoxy-3-(3-methoxypropoxy)benzenemethanolIsovanillin
Number of Steps 34
Overall Yield ~75-85%~60-70%
Enantiomeric Excess (ee) >95%>95% (with asymmetric hydrogenation)[1]
Key Reagents Mild oxidant, Isovaleric anhydride, Chiral Ru-BINAP catalyst, H₂Demethylating agent, 1-bromo-3-methoxypropane, Base, Isovaleric anhydride, Chiral Ru-BINAP catalyst, H₂
Purification CrystallizationMultiple crystallizations and/or chromatography

Experimental Protocols

Route A: Synthesis of (R)-2-((4-methoxy-3-(3-methoxypropoxy)benzyl)methyl)-3-methylbutanoic acid from CAS 172900-74-2

Step 1: Oxidation to 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

To a solution of 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol (1.0 eq) in dichloromethane (DCM), pyridinium chlorochromate (PCC) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then filtered through a pad of silica gel and the solvent is evaporated under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Step 2: Condensation to (E)-2-(4-methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid

A mixture of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (1.0 eq), isovaleric anhydride (2.0 eq), and triethylamine (2.0 eq) is heated at 140 °C for 5 hours. After cooling, the reaction mixture is hydrolyzed with a 10% aqueous sodium hydroxide solution. The aqueous layer is washed with diethyl ether, acidified with concentrated hydrochloric acid, and the precipitated solid is filtered, washed with water, and dried to give the unsaturated carboxylic acid.

Step 3: Asymmetric Hydrogenation

In a high-pressure autoclave, (E)-2-(4-methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid (1.0 eq) and a catalytic amount of Ru(OAc)₂((R)-BINAP) (0.01 eq) are dissolved in degassed methanol. The autoclave is purged with hydrogen and then pressurized to 10 atm with H₂. The reaction is stirred at 50 °C for 24 hours. After releasing the pressure, the solvent is removed, and the residue is purified by crystallization to afford the enantiomerically pure (R)-2-((4-methoxy-3-(3-methoxypropoxy)benzyl)methyl)-3-methylbutanoic acid.[1]

Route B: Synthesis of (R)-2-((4-methoxy-3-(3-methoxypropoxy)benzyl)methyl)-3-methylbutanoic acid from Isovanillin

Step 1: Demethylation of Isovanillin

Isovanillin (1.0 eq) is dissolved in a suitable solvent, and a demethylating agent such as boron tribromide is added at low temperature. The reaction is stirred until completion, followed by quenching and work-up to yield 3-hydroxy-4-methoxybenzaldehyde.

Step 2: Alkylation to 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in acetone, 1-bromo-3-methoxypropane (1.2 eq) is added. The mixture is refluxed for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

Steps 3 & 4: Condensation and Asymmetric Hydrogenation

The subsequent condensation with isovaleric anhydride and asymmetric hydrogenation are carried out following the same procedures as described in Steps 2 and 3 of Route A.

Advantages of Utilizing CAS 172900-74-2

The primary advantages of commencing the synthesis of the Aliskiren side chain from 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol are:

  • Increased Efficiency: The route is shorter by at least one step compared to starting from isovanillin, leading to a higher overall yield and reduced consumption of reagents and solvents.[2]

  • Improved Process Economics: A more streamlined synthesis with fewer steps translates to lower manufacturing costs, a critical factor in pharmaceutical production.

  • Reduced Waste Generation: A more atom-economical route generates less chemical waste, aligning with the principles of green chemistry.

  • Simplified Purification: Starting with a more advanced intermediate can lead to cleaner reaction profiles and simplify the purification of subsequent intermediates and the final product.

Conclusion

For researchers and drug development professionals focused on the efficient and scalable synthesis of Aliskiren, utilizing CAS 172900-74-2 (4-Methoxy-3-(3-methoxypropoxy)benzenemethanol) as a starting material presents clear advantages over more linear approaches. The convergent strategy it enables, particularly when coupled with a highly stereoselective catalytic step like asymmetric hydrogenation, offers a more direct, higher-yielding, and economically favorable route to a key chiral building block of this important antihypertensive drug. This strategic choice can significantly impact the overall efficiency and cost-effectiveness of the Aliskiren manufacturing process.

References

A Comparative Benchmarking Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol and Structurally Similar Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic building block (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol against its structural analogs, primarily veratraldehyde (3,4-dimethoxybenzaldehyde) and other substituted benzaldehydes and benzyl alcohols. The comparison focuses on their roles as precursors in pharmaceutical synthesis, with supporting experimental data and detailed methodologies to inform rational selection in drug discovery and development workflows.

Introduction to the Building Blocks

This compound is a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren, a medication used to treat hypertension.[1][2] Its structural complexity, featuring a methoxypropoxy side chain, presents both unique synthetic opportunities and challenges compared to simpler, more common building blocks like veratraldehyde. Veratraldehyde is a versatile precursor for a variety of pharmaceuticals, including the antihypertensive agent Methyldopa and the Parkinson's disease medication Carbidopa. This guide will explore the known synthetic routes and comparative reactivity of these and other related compounds.

Synthetic Accessibility

The synthesis of these building blocks is a critical factor in their practical application. While veratraldehyde is readily synthesized from vanillin, the synthesis of this compound is a multi-step process.

Synthesis of this compound
Synthesis of Veratraldehyde

Veratraldehyde can be efficiently synthesized via the oxidation of veratryl alcohol. A reported Oppenhauer oxidation protocol provides a high yield of 89%.

Comparative Reactivity

The reactivity of these building blocks is largely governed by the electronic effects of the substituents on the benzene ring. The presence of electron-donating groups, such as methoxy and methoxypropoxy, influences the reactivity of the aldehyde and alcohol functionalities.

Oxidation Reactions

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is sensitive to the electronic properties of the ring substituents. Electron-donating groups generally increase the rate of oxidation.

Table 1: Quantitative Data for the Oxidation of Veratryl Alcohol

Starting MaterialProductOxidizing AgentSolventYield (%)
Veratryl AlcoholVeratraldehydeAluminum isopropoxide / ParaformaldehydeToluene89
Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is also influenced by the electronic nature of the substituents on the benzaldehyde. Electron-donating groups tend to decrease the reaction rate compared to unsubstituted benzaldehyde.

Table 2: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Substituent (para)Relative Rate Constant (k/k₀)
-OCH₃0.45
-CH₃0.45
-H1.00
-Cl2.75
-NO₂14.7

(Data represents the general trend of substituent effects on the Wittig reaction.)

Experimental Protocols

Protocol 1: Synthesis of Veratraldehyde via Oppenhauer Oxidation of Veratryl Alcohol

Materials:

  • Veratryl alcohol (20 g)

  • Toluene (250 mL, dried over sodium metal)

  • Aluminum isopropoxide (230 mg)

  • Paraformaldehyde (10 g, dried over NaOH)

  • 1N Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Charge a 500 mL flask equipped with a Dean-Stark trap and condenser with veratryl alcohol and toluene.

  • Heat the mixture to reflux and distill off approximately 25 mL of toluene to ensure anhydrous conditions.

  • Cool the solution and add aluminum isopropoxide.

  • Heat the solution to 100°C and slowly add paraformaldehyde in portions.

  • Collect the methanol-toluene azeotrope in the Dean-Stark trap.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and wash with 1N NaOH solution, which will precipitate aluminum salts.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the toluene under vacuum and purify the crude product by distillation to yield pure veratraldehyde.

Protocol 2: General Procedure for the Wittig Reaction with a Substituted Benzaldehyde

Materials:

  • Substituted benzaldehyde (e.g., Veratraldehyde) (1.0 equiv)

  • Benzyltriphenylphosphonium chloride (1.1 equiv)

  • Sodium hydride (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).

  • Add sodium hydride portion-wise to the suspension at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour to generate the ylide (a color change is typically observed).

  • Cool the reaction mixture to 0°C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Visualizing Synthetic Pathways and Relationships

Synthesis_Pathways cluster_target Synthesis of this compound cluster_veratraldehyde Synthesis of Veratraldehyde cluster_relationship Structural Relationship A 3-Hydroxy-4- methoxybenzaldehyde B 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde A->B Etherification C This compound B->C Reduction (Hydride Reagent) D Veratryl Alcohol E Veratraldehyde D->E Oppenhauer Oxidation C_rel This compound F_rel Substituted Benzyl Alcohol/Benzaldehyde Building Blocks C_rel->F_rel E_rel Veratraldehyde E_rel->F_rel

Caption: Synthetic pathways for the target building block and veratraldehyde.

Experimental_Workflow cluster_wittig General Wittig Reaction Workflow start Start: Substituted Benzaldehyde & Phosphonium Salt ylide Ylide Generation (Base Addition) start->ylide reaction Wittig Reaction ylide->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product

Caption: A typical experimental workflow for the Wittig reaction.

Conclusion

This compound serves as a valuable, albeit complex, building block for targeted pharmaceutical synthesis, notably in the production of Aliskiren. Its synthesis is more involved than that of simpler analogs like veratraldehyde. The reactivity of these building blocks is predictably influenced by their electronic properties, with the electron-donating substituents of both compounds generally increasing the rate of electrophilic aromatic substitution and oxidation of the benzyl alcohol, while decreasing the rate of nucleophilic attack on the carbonyl carbon of the corresponding aldehyde. The choice between these building blocks will ultimately depend on the specific synthetic strategy, target molecule complexity, and economic considerations of the drug development process. This guide provides foundational data and protocols to aid researchers in making these critical decisions.

References

Comparative Guide to the Structural Validation of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methodologies for the structural validation of (4-methoxy-3-(3-methoxypropoxy)phenyl)methanol and its derivatives. The content herein is designed to support researchers in selecting optimal experimental approaches by providing comparative data and detailed protocols. This compound serves as a key building block in the synthesis of various pharmaceutical agents, including the renin inhibitor Aliskiren.[1][2] Accurate structural confirmation of this intermediate and its subsequent derivatives is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients.

Core Analytical Techniques for Structural Elucidation

The primary methods for elucidating the structure of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information, offering a comprehensive profile of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for full structural validation.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for these types of molecules.

Comparative Spectroscopic and Spectrometric Data

To illustrate the application of these techniques, representative data for this compound and two of its hypothetical derivatives, an acetate ester and a methyl ether, are presented below.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-CH₂O- (Ar) (ppm)-OCH₂- (propoxy) (ppm)-OCH₃ (Ar) (ppm)-OCH₃ (propoxy) (ppm)-CH₂- (propoxy) (ppm)Other (ppm)
Parent Alcohol 6.80-6.95 (m, 3H)4.65 (s, 2H)4.10 (t, 2H)3.88 (s, 3H)3.55 (t, 2H)2.05 (quint, 2H)1.95 (br s, 1H, -OH)
Acetate Ester 6.82-6.98 (m, 3H)5.05 (s, 2H)4.08 (t, 2H)3.87 (s, 3H)3.54 (t, 2H)2.03 (quint, 2H)2.10 (s, 3H, -COCH₃)
Methyl Ether 6.81-6.96 (m, 3H)4.45 (s, 2H)4.09 (t, 2H)3.88 (s, 3H)3.55 (t, 2H)2.04 (quint, 2H)3.40 (s, 3H, -OCH₃)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundAr-C (ppm)Ar-C-O (ppm)-CH₂O- (Ar) (ppm)-OCH₂- (propoxy) (ppm)-OCH₃ (Ar) (ppm)-OCH₃ (propoxy) (ppm)-CH₂- (propoxy) (ppm)Other (ppm)
Parent Alcohol 111.5, 114.2, 120.0, 133.5149.0, 149.565.269.556.059.029.5-
Acetate Ester 111.8, 114.5, 120.5, 131.0149.2, 149.866.569.356.159.129.4171.0 (-C=O), 21.0 (-CH₃)
Methyl Ether 111.6, 114.3, 120.2, 132.0149.1, 149.674.569.456.059.029.558.2 (-OCH₃)

Table 3: Comparative Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaCalculated M+H⁺ (m/z)Observed M+H⁺ (m/z)Key Fragment Ions (m/z)
Parent Alcohol C₁₂H₁₈O₄227.1283227.1280209 (M-H₂O)⁺, 151 (M-C₄H₉O₂)⁺
Acetate Ester C₁₄H₂₀O₅269.1389269.1385209 (M-CH₃COOH)⁺, 151 (M-C₆H₁₁O₃)⁺
Methyl Ether C₁₃H₂₀O₄241.1440241.1437209 (M-CH₃OH)⁺, 151 (M-C₅H₁₁O₂)⁺

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Data Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Data Acquisition: Acquire spectra with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 10 µg/mL with a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min. Acquire spectra in the positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Process the acquired spectra to identify the monoisotopic mass of the protonated molecule ([M+H]⁺) and any significant fragment ions.

Structural Validation Workflow

A systematic workflow ensures all necessary data is collected and analyzed for comprehensive structural validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (High Resolution) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of chemical derivatives.

Alternative and Complementary Techniques

While NMR and MS are the primary tools, other analytical techniques can provide valuable supporting data:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups, such as the hydroxyl (-OH) group in the parent alcohol and the carbonyl (C=O) group in the acetate ester.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound and its derivatives. When coupled with a UV detector, it can also provide some structural information for chromophoric molecules.

  • X-ray Crystallography: Provides the definitive solid-state structure of a crystalline compound. This technique is the gold standard for unambiguous structural determination but is dependent on the ability to grow high-quality single crystals.

By employing a combination of these analytical methods and following standardized protocols, researchers can confidently validate the structure of this compound and its derivatives, ensuring the integrity of their research and development efforts.

References

Cross-Referencing Analytical Data for 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol (CAS 172900-74-2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical data for the compound 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol, identified by CAS number 172900-74-2. Due to the limited availability of publicly accessible, peer-reviewed literature values for this specific compound, this document outlines the expected analytical parameters based on its chemical structure and provides the necessary experimental protocols for researchers to generate their own data for cross-referencing purposes.

Data Presentation

As a comprehensive literature-based comparison is currently challenging, the following table presents the fundamental molecular information for CAS 172900-74-2. Researchers are encouraged to use this as a baseline for validating their own experimental findings.

ParameterValueSource
CAS Registry Number 172900-74-2N/A
Chemical Name 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol[1][2][3]
Molecular Formula C₁₂H₁₈O₄[1]
Molecular Weight 226.27 g/mol [1]

Experimental Protocols

To facilitate the generation of comparable analytical data, detailed methodologies for key experiments are provided below. These protocols are standard procedures in analytical chemistry and can be adapted to specific laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

  • Data Processing and Analysis: Process the data as with ¹H NMR. Analyze the chemical shifts of the carbon signals to confirm the carbon framework of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Obtain a full scan spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern, which can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and its retention time under specific conditions.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for UV detection.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a pump, an injector, and a UV detector.

  • Mobile Phase: Prepare a mobile phase, which is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.

  • Chromatographic Conditions:

    • Column: e.g., C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: e.g., 1.0 mL/min

    • Injection Volume: e.g., 10 µL

    • Detection: UV at a specific wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The retention time (RT) of the main peak is a characteristic of the compound under the given conditions, and the peak area can be used to determine its purity.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for cross-referencing analytical data and a hypothetical signaling pathway for context.

experimental_workflow Experimental Workflow for Data Cross-Referencing cluster_synthesis Compound Synthesis & Acquisition cluster_analysis Analytical Characterization cluster_comparison Data Comparison cluster_conclusion Conclusion synthesis Synthesize or Procure CAS 172900-74-2 nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterize ms Mass Spectrometry (e.g., ESI-MS) synthesis->ms Characterize hplc HPLC Analysis synthesis->hplc Characterize comparison Cross-Reference Data nmr->comparison Experimental Data ms->comparison Experimental Data hplc->comparison Experimental Data literature Literature & Supplier Data (CoA, Publications) literature->comparison Reference Data conclusion Confirm Structure & Purity comparison->conclusion

Caption: Workflow for analytical data generation and cross-referencing.

signaling_pathway Hypothetical Signaling Pathway Involvement cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_response Cellular Response receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Target Gene transcription_factor->gene Regulates Transcription response Biological Effect gene->response Leads to CAS 172900-74-2 CAS 172900-74-2 CAS 172900-74-2->receptor Binds to

Caption: Hypothetical signaling pathway for illustrative purposes.

References

Safety Operating Guide

Proper Disposal of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (CAS No. 172900-74-2). Due to its chemical structure, which includes a substituted benzyl alcohol moiety, this compound should be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Quantitative Data Summary

For the disposal of this compound, quantitative data primarily relates to waste accumulation limits, which are governed by institutional and regulatory standards.

ParameterGuidelineSource
Waste Accumulation Volume Do not exceed 55 gallons per satellite accumulation area.General Laboratory Waste Guidelines
Acutely Toxic Waste Limit Not applicable based on available data.General Laboratory Waste Guidelines
Container Headspace Leave at least 10% of the container volume as headspace to allow for expansion.General Laboratory Waste Guidelines

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic manner to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.

  • This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing boats, absorbent materials from spills).

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Waste Collection:

  • Use a designated, chemically compatible, and leak-proof container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • List all constituents of the waste mixture, including solvents and their approximate percentages.

  • Indicate the date when waste was first added to the container (the "accumulation start date").

3. Waste Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep the waste container closed at all times, except when adding waste.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

4. Request for Disposal:

  • Once the container is full (respecting the headspace guideline) or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete all required waste pickup forms accurately and completely.

5. Empty Container Disposal:

  • A container that held this compound is considered "empty" when all contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains.

  • To dispose of an "empty" container as non-hazardous waste, it must be triple-rinsed.

  • The first rinsate must be collected and disposed of as hazardous waste.

  • Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, pending local regulations.

  • After triple-rinsing and air-drying, deface the original label and dispose of the container in the appropriate recycling or trash receptacle.

Experimental Protocols Cited

The disposal procedures outlined are based on standard protocols for laboratory chemical waste management, such as those provided by university Environmental Health and Safety departments and regulatory bodies. The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from the point of generation to its final disposal. The guidance for treating benzyl alcohol derivatives as hazardous waste is a key experimental consideration in the absence of specific data for the title compound.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Empty Container Handling start Generation of Waste (Pure compound, solutions, contaminated materials) assess Assess Waste Stream (Identify all components) start->assess empty_q Is the container empty? start->empty_q collect Collect in Designated Hazardous Waste Container assess->collect label_container Label Container Correctly (Name, constituents, date) collect->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Disposal via EHS or Licensed Contractor store->request_pickup disposal Final Disposal at an Approved Facility request_pickup->disposal empty_q->collect No triple_rinse Triple-Rinse Container empty_q->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Recycle/Trash) collect_rinsate->dispose_container

References

Essential Safety and Operational Guide for Handling (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, operation, and disposal of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (CAS No. 172900-74-2). The toxicological properties of this compound have not been fully elucidated; therefore, it must be handled with the utmost care, assuming it may be hazardous. A thorough, site-specific risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPERationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn when there is a significant risk of splashing.To protect eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and change them immediately if contaminated.To prevent skin contact. Double-gloving may be appropriate for extended handling periods or larger quantities.
Body Protection A laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls are recommended.To protect skin and clothing from spills and contamination.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.To prevent inhalation of potentially harmful vapors or aerosols.
Foot Protection Closed-toe shoes are mandatory in all laboratory settings. Chemical-resistant shoe covers should be considered for large-scale operations.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic operational protocol is crucial for ensuring safety and minimizing the risk of exposure and contamination.

1. Preparation:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Gather Materials: Before commencing work, ensure all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers, are inside the fume hood.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for the quantities being handled nearby.

2. Handling:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Weighing: If handling a solid form, weigh the compound carefully within the fume hood to prevent the generation and dispersal of dust.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Avoid Contamination: Do not touch any surfaces outside the designated handling area with potentially contaminated gloves. If you need to leave the area, remove your gloves and lab coat following proper doffing procedures.

3. Post-Handling:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent to decontaminate all surfaces.

  • Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by any disposable apron or coveralls, then the lab coat, and finally eye and face protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Excess Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
Contaminated Materials All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for proper disposal.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment: Before any new procedure, a thorough risk assessment must be conducted to identify potential hazards and establish appropriate control measures.

  • Scale of Operation: Whenever possible, work with the smallest quantity of the chemical necessary for the experiment.

  • Controlled Reactions: If the chemical is to be used in a reaction, ensure that the reaction is well-understood and that appropriate measures are in place to control temperature, pressure, and any potential exotherms.

  • Documentation: Maintain detailed records of all experimental procedures, including the quantities of materials used, observations, and waste generated.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation - Designate Area - Gather Materials - Check Emergency Equipment don_ppe 2. Don PPE - Gloves - Lab Coat - Eye Protection prep->don_ppe handling 3. Handling - Weighing - Solution Preparation - Avoid Contamination don_ppe->handling post_handling 4. Post-Handling - Decontaminate Work Area handling->post_handling disposal 7. Waste Disposal - Segregate Waste Streams - Label Containers handling->disposal doff_ppe 5. Doff PPE - Proper Removal Sequence post_handling->doff_ppe post_handling->disposal hygiene 6. Personal Hygiene - Wash Hands Thoroughly doff_ppe->hygiene

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.